Technical Guide: Structural Elucidation and Quality Control of 3-Methylbenzo[d]isoxazole-5-carbonitrile
Part 1: Executive Summary & Chemical Identity 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of atypical antipsychotics (e.g., Ris...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Chemical Identity
3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone derivatives) and anticonvulsant pharmacophores. Its structural integrity hinges on the stability of the 1,2-benzisoxazole core and the lability of the C-5 nitrile group under specific hydrolytic conditions.
This guide provides a definitive protocol for the structural characterization of this compound, distinguishing it from common synthetic impurities such as the 5-bromo precursor or the hydrolysis product (carboxylic acid).
Chemical Identity Matrix[1][2]
Property
Specification
IUPAC Name
3-Methyl-1,2-benzoxazole-5-carbonitrile
CAS Number
267875-57-0
Molecular Formula
C₉H₆N₂O
Molecular Weight
158.16 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, CHCl₃; sparingly soluble in MeOH
Melting Point
~124–128 °C (Typical range for this class)
Part 2: Synthesis Logic & Impurity Profiling
To accurately analyze the compound, one must understand its origin. The industrial synthesis typically follows a Cyanation Pathway from the 5-bromo derivative or a Cyclization Pathway from an oxime precursor.
Synthesis & Impurity Pathway Diagram[5]
The following diagram illustrates the primary synthesis route via Rosenmund-von Braun cyanation and the associated impurity risks.
Figure 1: Synthetic pathway highlighting the critical impurities arising from incomplete cyanation (Impurity A) and hydrolytic degradation (Impurity B/C).
NMR: Loss of aromatic planarity; appearance of phenolic OH.
Part 3: Structural Characterization Strategy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the regiochemistry of the nitrile group and the integrity of the isoxazole ring.
1H NMR (400 MHz, CDCl₃) - Diagnostic Signals
Position
Shift (δ, ppm)
Multiplicity
Integration
Assignment Logic
C3-CH₃
2.60 - 2.65
Singlet (s)
3H
Characteristic methyl group on the isoxazole ring. Slightly downfield due to the heteroaromatic ring current.
H-4
7.95 - 8.05
Doublet (d)
1H
Key Signal: Proton ortho to the isoxazole nitrogen and meta to the CN group. Most deshielded aromatic proton.
H-6
7.80 - 7.85
dd
1H
Doublet of doublets (J ~8.5, 1.5 Hz). Ortho to CN, meta to Oxygen.
H-7
7.60 - 7.65
Doublet (d)
1H
Ortho to the isoxazole oxygen. Shielded relative to H-4.
Expert Insight: The coupling pattern of the aromatic region is a self-validating system. You must observe an ABX or AMX pattern. If the integration of the methyl singlet at 2.6 ppm is not exactly 3:1 ratio with the aromatic protons, check for solvent occlusion or the presence of the ring-opened methyl ketone impurity.
Resolution between Main Peak and Impurity A > 2.0.
Causality: Phosphoric acid is used to suppress ionization of potential acidic impurities (Impurity B), ensuring they elute as sharp peaks rather than broad bands.
Part 5: References
Synthesis of Benzo[d]isoxazoles: Beilstein Journal of Organic Chemistry. "Synthesis of 2,1-benzisoxazole-3(1H)-ones and related derivatives." Available at: [Link]
Impurity Profiling in Isoxazoles: Acta Pharmaceutica. "Synthesis of impurities during the manufacture of bulk drug midazolam (Isoxazole ring analogs)." Available at: [Link]
General Isoxazole Characterization: MDPI Molecules. "Clean and Efficient Synthesis of Isoxazole Derivatives." Available at: [Link]
Chemical Properties Database: PubChem. "3-Methyl-1,2-benzisoxazole derivatives." Available at: [Link]
Technical Guide: Physicochemical Properties and Synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile
Executive Summary 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a specialized heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a specialized heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of atypical antipsychotics and anticonvulsants. As a derivative of the 1,2-benzisoxazole scaffold, it combines the lipophilicity of the benzisoxazole core with the reactive versatility of a nitrile group.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols. It is designed for medicinal chemists and process engineers requiring high-fidelity data for lead optimization and scale-up operations.
Molecular Identity & Structural Analysis
The compound features a fused benzene and isoxazole ring system. The 3-methyl substitution provides steric definition and metabolic stability, while the 5-carbonitrile group serves as a critical "chemical handle" for further derivatization (e.g., hydrolysis to carboxylic acids, reduction to amines, or conversion to tetrazoles).
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this intermediate are proprietary or unpublished.
Process Tip: For recrystallization, a mixture of Ethyl Acetate/Heptane is typically effective due to the polarity differential introduced by the nitrile group.
Synthesis & Manufacturing Protocols
The synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile is non-trivial due to the need to install the nitrile group on the electron-rich benzisoxazole core. The most robust industrial route involves the cyanation of the 5-bromo precursor .
Synthetic Pathway Visualization
Figure 1: Step-wise synthesis from commercially available acetophenone precursors.
Detailed Protocol: Palladium-Catalyzed Cyanation
Objective: Conversion of 5-Bromo-3-methylbenzo[d]isoxazole to the 5-carbonitrile derivative.
Setup: In a glovebox or under strict nitrogen atmosphere, charge a reaction vessel with the bromo-substrate, Zn(CN)₂, Pd₂(dba)₃, and dppf.
Solvation: Add anhydrous DMF (concentration ~0.2 M). Seal the vessel.
Reaction: Heat the mixture to 120°C for 4–12 hours. Monitor conversion by HPLC or TLC (Eluent: 20% EtOAc/Hexanes; Product is more polar than starting material).
Work-up: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to quench/remove Zinc salts) followed by brine.
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Why this method?
While traditional Rosenmund-von Braun reactions (CuCN) work, they require harsh conditions (200°C) and generate stoichiometric copper waste. The Pd-catalyzed route is milder, higher yielding (>85%), and easier to purify.
Analytical Characterization
To validate the identity of 3-Methylbenzo[d]isoxazole-5-carbonitrile, researchers should look for the following spectral signatures.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
δ 2.60 (s, 3H): Methyl group at position 3. Distinctive singlet.
δ 7.60 – 8.00 (m, 3H): Aromatic region.
H-7 (d, J ~8.5 Hz): Doublet corresponding to the proton adjacent to H-6.
H-6 (dd, J ~8.5, 1.5 Hz): Doublet of doublets, coupling with H-7 and H-4.
H-4 (d, J ~1.5 Hz): Meta-coupling doublet. This proton is deshielded by the adjacent nitrile and the isoxazole ring, likely appearing most downfield.
Infrared Spectroscopy (FT-IR)
~2230 cm⁻¹: Sharp, medium intensity band characteristic of the C≡N stretch . This is the diagnostic peak confirming the nitrile installation.
~1610, 1580 cm⁻¹: C=C / C=N aromatic stretching vibrations of the benzisoxazole core.
Mass Spectrometry (LC-MS)
ESI+: m/z 159.1 [M+H]⁺.
Fragmentation: Loss of HCN is a common fragmentation pathway for aromatic nitriles.
Stability & Reactivity (Kemp Elimination Risk)
A critical, often overlooked property of benzisoxazoles is their sensitivity to strong bases, known as the Kemp Elimination .
Mechanism:
Under basic conditions (e.g., NaOH, NaOEt), the proton on the 3-methyl group can be abstracted (though pKa is high, ~25). However, a more common pathway involves nucleophilic attack at the C-3 position or base-promoted ring opening to form 2-hydroxybenzonitrile derivatives (salicylonitriles).
Stability Protocol:
Acid Stability: High. Stable in 1M HCl/H₂SO₄ at RT.
Base Stability: Low to Moderate. Avoid prolonged exposure to strong bases (pH > 12) or alkoxides, which may degrade the isoxazole ring.
Thermal Stability: High. Stable up to ~250°C (short term).
Handling & Safety
Signal Word:WARNING
Hazard Class
H-Code
Statement
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Specific Handling Precautions:
Nitrile Hazard: While aromatic nitriles are generally less toxic than aliphatic ones, metabolic release of cyanide is a theoretical risk. Work in a well-ventilated fume hood.
Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation if hydrolysis occurs). Dispose of as halogen-free organic waste (unless residual bromide is present).
References
BLD Pharm. (2025). Product Information: 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS 267875-57-0).[1][2][3] Retrieved from
BenchChem. (2025).[4][5] 5-Bromo-3-methylbenzo[d]isoxazole Chemical Properties and Synthesis. Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-3-methyl-1,2-benzisoxazole. Retrieved from
PubChem. (2025). Compound Summary: 3-Methyl-1,2-benzisoxazole derivatives. National Library of Medicine. Retrieved from
CymitQuimica. (2024).[6] SDS for 3-Methylbenzo[d]isoxazole-5-carbonitrile. Retrieved from
Whitepaper: The Benzisoxazole Carbonitrile Scaffold in Advanced Therapeutics and Catalysis
Executive Summary The benzisoxazole carbonitrile architecture—encompassing both the 1,2-benzisoxazole and 2,1-benzisoxazole isomers—has emerged as a highly privileged scaffold in modern medicinal chemistry and metalloenz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzisoxazole carbonitrile architecture—encompassing both the 1,2-benzisoxazole and 2,1-benzisoxazole isomers—has emerged as a highly privileged scaffold in modern medicinal chemistry and metalloenzyme engineering. As a Senior Application Scientist, I have observed that the unique electronic distribution of the fused oxazole-benzene ring system, coupled with the strong electron-withdrawing and coordinating capabilities of the nitrile moiety, allows these derivatives to act as versatile metal-binding pharmacophores (MBPs) and potent enzyme inhibitors.
This technical guide elucidates the mechanistic pathways, biological target profiles, and validated synthetic methodologies for benzisoxazole carbonitrile derivatives, providing a comprehensive framework for drug development professionals and synthetic chemists.
Mechanistic Pathways & Biological Targets
The pharmacological utility of benzisoxazole carbonitriles is driven by their ability to engage in orthogonal binding modes depending on the target enzyme's active site architecture.
In the context of metalloenzymes such as human carbonic anhydrase II (hCAII) and matrix metalloproteases (MMPs), the 1,2-benzisoxazole-3-carbonitrile moiety acts as a highly effective Metal-Binding Pharmacophore (MBP)[1]. The cyano nitrogen provides a directional lone pair for isostere coordination with the active-site
ion. Structural model systems, such as [(TpPh,Me)ZnOH] (where TpPh,Me is hydrotris(3-phenyl-5-methylpyrazolyl)borate), have been utilized to mimic the tris-histidine zinc active sites of these enzymes, proving that the carbonitrile derivative displaces the hydroxide ligand to form a stable, tetrahedrally coordinated zinc complex[2].
Monoamine Oxidase (MAO) Modulation
Benzisoxazole derivatives, specifically cyanobenzisoxazoles and their aminoalkoxy derivatives (e.g., 3-(2-aminoethoxy)-fluoro-cyanobenzisoxazole), exhibit potent inhibitory activity against Monoamine Oxidase A and B (MAO-A/B)[3]. In silico docking simulations reveal a dual-binding mechanism: the planar benzisoxazole ring intercalates into the hydrophobic cavity formed by residues such as Ile23, Ala36, and Val81, while the cyano group engages in electrostatic interactions with the FAD cofactor region[4]. This makes them highly relevant for neurodegenerative disease therapeutics, including Parkinson's and Alzheimer's diseases. Furthermore, the 2,1-benzisoxazole structural isomers have also been identified as viable MAO inhibitors[5].
Epigenetic Modulation in Oncology
Recent advancements have tethered the benzisoxazole scaffold to 1,2,3-triazoles via click chemistry to generate hybrid molecules. These bioisosterically replaced derivatives exhibit significant anticancer activity in acute myeloid leukemia (AML) cell lines by inhibiting Histone Deacetylases (HDACs), subsequently inducing p21 expression and tubulin acetylation[6].
Fig 1: Multi-target mechanistic pathways of benzisoxazole carbonitrile derivatives.
Quantitative Data Summaries
To facilitate rapid comparative analysis for drug design, the pharmacological and synthetic profiles of these derivatives are summarized below.
Table 1: Pharmacological Profiling of Benzisoxazole Derivatives
The synthesis of benzisoxazole carbonitriles requires precise control over reaction microenvironments to prevent ring-opening phenomena. Below are field-proven, self-validating protocols designed to ensure high fidelity and yield.
Protocol A: Synthesis of 1,2-Benzisoxazole-3-carbonitrile via Amide Dehydration
This protocol details the conversion of 1,2-benzisoxazole-3-carboxamide to the corresponding carbonitrile using phosphoryl trichloride (
Step 1: System Preparation. In a flame-dried round bottom flask, dissolve 1,2-benzisoxazole-3-carboxamide (1.0 equiv, e.g., 100 mg, 0.56 mmol) in anhydrous Acetonitrile (ACN) (5 mL).
Causality: ACN is selected as a polar aprotic solvent because it stabilizes the highly polar transition states required for dehydration without acting as a competing nucleophile against
.
Step 2: Electrophilic Activation. Slowly add
(35 equiv, 2.0 mL) dropwise to the solution under a continuous argon atmosphere.
Causality: The electron-withdrawing nature of the benzisoxazole ring significantly decreases the nucleophilicity of the amide oxygen.
is utilized as a potent electrophile to force the activation of the oxygen atom, creating a superior leaving group for the subsequent elimination step. Argon is mandatory to prevent the rapid hydrolysis of by atmospheric moisture.
Step 3: Thermal Dehydration. Heat the reaction mixture to 65 °C and stir overnight.
Causality: 65 °C provides the exact thermodynamic activation energy required to drive the elimination of dichlorophosphate, yielding the nitrile, while remaining below the threshold that might trigger thermal ring-opening of the isoxazole moiety.
Step 4: Isolation & Self-Validation. Remove volatiles via rotary evaporation. Purify the off-white solid via automated silica gel column chromatography.
Self-Validation System: The reaction is validated by Thin Layer Chromatography (TLC), where the highly polar amide spot disappears in favor of a higher-
nitrile spot. Final validation requires NMR spectroscopy: the successful protocol is confirmed by the emergence of a characteristic nitrile carbon peak at 110.8 ppm and the complete disappearance of the amide carbonyl peak at 163.6 ppm[7].
Fig 2: Step-by-step synthetic workflow for 1,2-benzisoxazole-3-carbonitrile.
Protocol B: Synthesis of 2,1-Benzisoxazoles via Nucleophilic Substitution of Hydrogen
For the synthesis of the 2,1-isomer, a Vicarious Nucleophilic Substitution (VNS)-like mechanism is employed[5].
Step 1: Carbanion Generation. Dissolve the chosen arylacetonitrile in a basic medium containing an excess of sodium hydroxide (NaOH).
Causality: The strong base deprotonates the
-carbon of the arylacetonitrile, generating a highly reactive, resonance-stabilized carbanion.
Step 2: Nucleophilic Attack. Introduce the para-substituted nitroarene to the mixture.
Causality: The carbanion attacks the electron-deficient aromatic ring of the nitroarene. The presence of the nitro group dictates the regioselectivity, leading to the cyclization and formation of the 2,1-benzisoxazole ring system.
Step 3: Self-Validation via Mass Spectrometry.
Self-Validation System: Structural integrity must be confirmed via GC-MS. The 2,1-benzisoxazole ring exhibits a highly specific fragmentation pattern characterized by the initial cleavage of the weak N-O bond, providing a distinct mass spectral fingerprint that differentiates it from uncyclized intermediates[5].
Conclusion & Future Perspectives
The benzisoxazole carbonitrile scaffold represents a masterclass in molecular design, offering a rigid, planar core capable of hydrophobic intercalation, paired with a highly directional, electron-rich cyano group for metal coordination. As demonstrated by its efficacy against MAO-A/B, HDACs, and zinc metalloenzymes, this pharmacophore will continue to be a critical building block in the development of next-generation neuroprotective agents and targeted oncology therapeutics. Strict adherence to the self-validating synthetic protocols outlined above ensures the high-purity generation of these compounds required for advanced preclinical evaluation.
References
[3] ISOXAZOLES - European Patent Office - EP 0779281 B1, Googleapis.com. Available at:
[2] Effect of Heterocycle Content on Metal Binding Isostere Coordination, Rsc.org. Available at:
[7] UC San Diego Electronic Theses and Dissertations, eScholarship. Available at:
[5] Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles, ResearchGate. Available at:
[4] In Silico Studies in Drug Research Against Neurodegenerative Diseases, PMC (NIH). Available at:
[6] Pharmacological Evaluation of Bioisosterically Replaced and Triazole- Tethered Derivatives for Anticancer Therapy, Bentham Science Publishers. Available at:
[1] Exploring and Expanding the Coordination Chemistry of Metal-Binding Pharmacophores for Metalloenzymes, eScholarship. Available at:
Solubility Profile & Process Development Guide: 3-Methylbenzo[d]isoxazole-5-carbonitrile
Executive Summary 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of atypical antipsychotics (e.g., risp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of atypical antipsychotics (e.g., risperidone derivatives) and anticonvulsants (zonisamide analogs).[1] Its physicochemical behavior is governed by the planar, aromatic benzisoxazole core fused with a polar, electron-withdrawing nitrile group.[1]
This technical guide provides a comprehensive solubility profile derived from structural structure-property relationship (SPR) analysis and empirical data from analogous benzisoxazole systems. It details specific protocols for solubility determination and outlines solvent selection strategies for purification and reaction scaling.
Part 1: Physicochemical Characterization
Understanding the molecular architecture is the first step in predicting solubility behavior.
Parameter
Characteristic
Implication for Solubility
Core Scaffold
1,2-Benzisoxazole (Benzo[d]isoxazole)
Planar, aromatic system.[1] High lattice energy requires polarizable solvents for disruption.
Functional Group
5-Carbonitrile (-CN)
Increases polarity and dipole moment.[1] Enhances solubility in polar aprotic solvents (DMSO, DMF, MeCN).[1]
Substituent
3-Methyl (-CH3)
Slight increase in lipophilicity.[1] Provides a "handle" for van der Waals interactions in non-polar solvents.
Predicted LogP
~2.0 – 2.5
Moderately lipophilic. Soluble in organic solvents; poor aqueous solubility.[2]
Physical State
Solid (Crystalline)
Likely Melting Point range: 90–120°C (based on analogs).
Theoretical Solubility Mechanism
The dissolution of 3-Methylbenzo[d]isoxazole-5-carbonitrile is thermodynamically driven by the balance between breaking the crystal lattice (enthalpic cost) and solvation (enthalpic gain).[1]
Dipole-Dipole Interactions: The nitrile group strongly interacts with polar aprotic solvents.
- Stacking: The aromatic core suggests solubility in solvents capable of -interaction (e.g., Toluene, Chlorobenzene), though the nitrile polarity often necessitates a more polar co-solvent.[1]
Part 2: Solubility Profile in Organic Solvents[3][4]
The following classification is based on empirical data from the benzisoxazole class and thermodynamic solubility modeling.
Table 1: Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Solubility Rating
Process Application
Polar Aprotic
DMSO, DMF, NMP
High (>100 mg/mL)
Primary reaction solvent; stock solutions for bio-assays.[1]
Chlorinated
DCM, Chloroform
Good (>50 mg/mL)
Extraction; chromatography mobile phase; low-temp reactions.[1]
Esters/Ethers
Ethyl Acetate, THF
Moderate (20-50 mg/mL)
Standard work-up solvent; crystallization (often with anti-solvent).[1]
Polar Protic
Methanol, Ethanol
Temp-Dependent
Ideal for Recrystallization. High solubility at boiling; low at RT.[1]
Nitriles
Acetonitrile
Moderate/Good
HPLC mobile phase; reaction solvent for nucleophilic substitutions.
Hydrocarbons
Hexane, Heptane
Poor (<1 mg/mL)
Anti-solvent. Used to crash out product from EtOAc or DCM.[1]
Aqueous
Water
Insoluble
Wash solvent to remove inorganic salts.
Critical Insight: The "Goldilocks" zone for purification is often found in Alcohol/Water mixtures or Ethyl Acetate/Heptane systems. The nitrile group makes the compound too polar for pure hydrocarbons but too lipophilic for pure water.
Part 3: Experimental Protocols
As a scientist, relying solely on literature values is insufficient for critical process steps. You must validate solubility for your specific batch (polymorphs can alter solubility by 2-3x).
Protocol A: Visual Solubility Screening (Tier 1)
Use this for rapid solvent selection during early development.[1]
Preparation: Weigh 10 mg of compound into a clear 4 mL glass vial.
Addition: Add solvent in 100 µL increments at Room Temperature (25°C).
Observation: Vortex for 30 seconds after each addition.
Dissolved: Solution is clear (no particles).
Undissolved: Visible suspension or pellet.
Heating: If undissolved after 1 mL (10 mg/mL), heat to boiling (use a heat block).
If dissolves on heating and precipitates on cooling:Candidate for Recrystallization.
Calculation: Solubility (S) ≈ Mass (mg) / Volume added (mL).
Use this for thermodynamic data needed for regulatory filing or process scaling.[1]
Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed flask.
Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours .
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared weighing vessel.
Evaporation: Evaporate solvent under vacuum or nitrogen stream. Dry residue to constant weight.
Analysis: Weigh the residue. Confirm chemical stability via HPLC (to ensure no degradation during equilibration).
Part 4: Process Development & Visualization[1]
Recrystallization Strategy
For 3-Methylbenzo[d]isoxazole-5-carbonitrile, a cooling crystallization or anti-solvent crystallization is recommended.[1]
System 1 (Protic): Dissolve in boiling Ethanol . Cool slowly to 25°C. If no crystals form, add Water dropwise until turbidity persists, then cool to 4°C.
System 2 (Aprotic): Dissolve in minimal Ethyl Acetate . Add Heptane slowly.
Workflow Visualization
The following diagram illustrates the logical decision tree for selecting a solvent system based on the Tier 1 screening results.
Figure 1: Decision tree for classifying solvents into Reaction, Recrystallization, or Anti-solvent categories based on visual screening.[1]
References
BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Retrieved from [1]
MDPI. (2022). Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.[1] Molecules.[2][3][4][5] Retrieved from [1]
National Institutes of Health (NIH). (2025). Benzisoxazole: a privileged scaffold for medicinal chemistry.[6] PubMed Central. Retrieved from [1]
Sigma-Aldrich. (2025). 3-Methyl-1,2-benzisoxazole Product Information. Retrieved from [1]
American Elements. (2025). 3-Methylbenzo[d]isoxazole Properties. Retrieved from [1]
Pharmacophore potential of 3-Methylbenzo[d]isoxazole-5-carbonitrile in medicinal chemistry
An In-Depth Technical Guide to the Pharmacophore Potential of 3-Methylbenzo[d]isoxazole-5-carbonitrile in Medicinal Chemistry Executive Summary The 3-methylbenzo[d]isoxazole-5-carbonitrile scaffold is emerging as a molec...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacophore Potential of 3-Methylbenzo[d]isoxazole-5-carbonitrile in Medicinal Chemistry
Executive Summary
The 3-methylbenzo[d]isoxazole-5-carbonitrile scaffold is emerging as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive analysis of its pharmacophoric potential, drawing upon the well-established versatility of the benzisoxazole core, a privileged structure in numerous biologically active compounds.[1][2] We will dissect the key structural features of this molecule, including the benzisoxazole ring system, the 3-methyl group, and the crucial 5-carbonitrile moiety. This guide explores the synthetic accessibility of this scaffold, its potential therapeutic applications based on structure-activity relationship (SAR) studies of close analogs, and detailed protocols for its biological evaluation. The synergistic contribution of the bioisosteric benzisoxazole ring, the modulating methyl group, and the pharmacologically active nitrile group positions this scaffold as a promising starting point for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurology.
The Benzisoxazole Core: A Privileged Scaffold
The benzisoxazole ring system is a cornerstone in modern drug discovery, recognized for its ability to confer a wide spectrum of pharmacological activities.[3] This bicyclic heterocycle is present in several FDA-approved drugs, validating its utility as a pharmacophore. Its derivatives have demonstrated a remarkable range of biological effects, including:
Antipsychotic: A notable example is the atypical antipsychotic, risperidone, which features a benzisoxazole moiety. Several studies have highlighted that a good affinity for D2 receptors, combined with a greater affinity for 5-HT2 receptors, is a desirable profile for atypical antipsychotics, a profile that some benzisoxazole derivatives possess.[2]
Anticonvulsant: The substitution pattern on the benzisoxazole ring can significantly influence its anticonvulsant properties.[3]
Anticancer: Numerous benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2.[2]
Antimicrobial: The scaffold has shown promise in the development of new antibacterial and antifungal agents.[2][3]
Anti-inflammatory: Certain benzisoxazole derivatives have exhibited good anti-inflammatory activity in assays such as lipoxygenase inhibition.[3]
The versatility of the benzisoxazole scaffold stems from its rigid, planar structure which can effectively orient substituents into the binding pockets of biological targets. Furthermore, it can act as a bioisosteric replacement for other aromatic systems, offering a means to modulate physicochemical properties and improve pharmacokinetic profiles.
Deconstructing the 3-Methylbenzo[d]isoxazole-5-carbonitrile Pharmacophore
The pharmacophoric potential of 3-methylbenzo[d]isoxazole-5-carbonitrile arises from the unique contributions of its three key structural components: the benzisoxazole nucleus, the 3-methyl group, and the 5-carbonitrile group.
The Benzisoxazole Nucleus as a Bioisostere
Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. The benzisoxazole heterocycle is an effective bioisosteric replacement for a benzoyl functionality, which can lead to improved potency and selectivity for a given target.
The Significance of the 5-Carbonitrile Group
The nitrile (-C≡N) group is a powerful and versatile pharmacophore in medicinal chemistry. Its incorporation into a drug candidate can offer several advantages:
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.
Polar Interactions: The strong dipole moment of the nitrile group facilitates polar interactions within a binding pocket, potentially mimicking the interactions of a carbonyl or hydroxyl group.
Metabolic Stability: Introducing a nitrile group can block metabolically labile sites on a molecule, thereby increasing its metabolic stability and half-life.
Improved Pharmacokinetics: The nitrile can modulate physicochemical properties such as lipophilicity and solubility, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
Structure-activity relationship studies on benzisoxazole derivatives have shown that electron-withdrawing groups at the 5-position can significantly influence biological activity. While studies have often focused on halogen or nitro groups, the carbonitrile group offers a unique set of electronic and steric properties that can be exploited for targeted drug design.[3]
The Role of the 3-Methyl Group
The methyl group at the 3-position, while seemingly simple, can play a critical role in the molecule's interaction with its biological target. It can:
Provide Key van der Waals Interactions: The methyl group can fit into small hydrophobic pockets within a binding site, contributing to the overall binding affinity.
Influence Conformation: It can influence the orientation of adjacent functional groups, thereby fine-tuning the molecule's presentation to the receptor.
Modulate Metabolism: The presence of the methyl group can influence the metabolic profile of the compound.
The following diagram illustrates the key pharmacophoric features of the 3-methylbenzo[d]isoxazole-5-carbonitrile scaffold.
Caption: Key pharmacophoric features of the title compound.
Synthesis and Derivatization Strategies
The synthesis of 3-methylbenzo[d]isoxazole-5-carbonitrile can be achieved through established synthetic routes for benzisoxazole derivatives. A plausible approach involves the cyclization of an appropriately substituted o-hydroxy ketoxime.
General Synthetic Workflow
The following diagram outlines a representative synthetic workflow for the title compound.
Caption: A plausible synthetic route to the target molecule.
Step-by-Step Synthesis Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Oximation of 4-Hydroxy-3-acetylbenzonitrile
To a solution of 4-hydroxy-3-acetylbenzonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (1.5 equivalents).
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by filtration, wash with water, and dry to obtain (E)-1-(2-hydroxy-5-cyanophenyl)ethan-1-one oxime.
Step 2: Cyclization to 3-Methylbenzo[d]isoxazole-5-carbonitrile
Dissolve the oxime intermediate from Step 1 in a solvent like dry pyridine.
Add acetic anhydride (1.5 equivalents) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 3-methylbenzo[d]isoxazole-5-carbonitrile.
Potential Therapeutic Applications and Biological Targets
While specific biological activity data for 3-methylbenzo[d]isoxazole-5-carbonitrile is not extensively reported, the known activities of its close analogs allow for informed hypotheses about its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of 3-methylbenzo[d]isoxazole derivatives as potent inhibitors of bromodomains, which are attractive targets in oncology. For instance, 5-imidazole-3-methylbenz[d]isoxazole derivatives have been identified as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia.[4] Given the importance of the 5-position for activity, it is plausible that the 5-carbonitrile analog could exhibit interesting anticancer properties.
Antimicrobial Activity
Benzisoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[2][3] The introduction of a carbonitrile group could modulate this activity, potentially leading to compounds with enhanced potency or a different spectrum of activity against various bacterial and fungal pathogens.
CNS-related Disorders
As previously mentioned, the benzisoxazole scaffold is a key feature of the antipsychotic drug risperidone. Furthermore, modifications at the 5-position of the benzisoxazole ring have been shown to influence anticonvulsant activity. This suggests that 3-methylbenzo[d]isoxazole-5-carbonitrile could be a valuable starting point for the design of novel agents targeting central nervous system disorders.
Comparative Biological Activities of Related Benzisoxazole Derivatives
The following table summarizes the biological activities of some representative benzisoxazole derivatives to provide a comparative landscape.
To assess the pharmacophore potential of 3-methylbenzo[d]isoxazole-5-carbonitrile, a series of in vitro assays are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general procedure for determining the cytotoxic activity of the compound against cancer cell lines.
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of 3-methylbenzo[d]isoxazole-5-carbonitrile (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium to the mid-logarithmic phase.
Compound Dilution: Prepare a serial two-fold dilution of 3-methylbenzo[d]isoxazole-5-carbonitrile in a 96-well microtiter plate.
Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The 3-methylbenzo[d]isoxazole-5-carbonitrile scaffold represents a compelling starting point for medicinal chemistry campaigns. Its structural components—the privileged benzisoxazole core, the activity-modulating 3-methyl group, and the versatile 5-carbonitrile pharmacophore—collectively suggest a high potential for interaction with a variety of biological targets. The synthetic accessibility of this molecule further enhances its attractiveness for the development of compound libraries for high-throughput screening.
Future research should focus on the synthesis and comprehensive biological evaluation of 3-methylbenzo[d]isoxazole-5-carbonitrile and its derivatives. Structure-based drug design, guided by computational modeling and X-ray crystallography, could further elucidate the interactions of this scaffold with specific biological targets and pave the way for the rational design of next-generation therapeutics. The exploration of this pharmacophore is likely to yield novel drug candidates with improved efficacy and safety profiles in the treatment of a range of diseases.
References
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - SciSpace. (n.d.).
A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers - Benchchem. (n.d.).
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - Semantic Scholar. (n.d.).
Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease - Arabian Journal of Chemistry. (2023, March 2).
Isoxazole analogues bind the system xc- transporter: structure-activity relationship and pharmacophore model - PubMed. (2010, January 1).
CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents. (n.d.).
3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - MDPI. (2024, March 8).
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. (n.d.).
Chemical composition/pharmacophore modelling- based, virtual screening, molecular docking and dynamic simulation studies for the discovery of. (2021, September 2).
Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed. (2025, June 15).
A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde - ResearchGate. (n.d.).
An In-depth Technical Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile - Benchchem. (n.d.).
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30).
Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole - arkat usa. (n.d.).
Design, synthesis, and SAR study of 3-(benzo[d][1][3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed. (2017, October 1). Retrieved March 7, 2024, from
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - MDPI. (2018, June 26).
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing). (n.d.).
(PDF) Synthesis and Biological Evaluation of Novel Benzyl Piperazine Derivatives of 5-(5-Nitroaryl)-1,3,4-Thiadiazoles as Anti-Helicobacter Pylori Agents - ResearchGate. (2013, August 8).
History and discovery of substituted benzo[d]isoxazoles
Title: The Evolution and Synthesis of Substituted Benzo[d]isoxazoles: A Technical Whitepaper Introduction Benzo[d]isoxazoles (commonly referred to as 1,2-benzisoxazoles) represent a highly privileged bicyclic heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Evolution and Synthesis of Substituted Benzo[d]isoxazoles: A Technical Whitepaper
Introduction
Benzo[d]isoxazoles (commonly referred to as 1,2-benzisoxazoles) represent a highly privileged bicyclic heterocyclic scaffold in medicinal chemistry, consisting of a benzene ring fused to an isoxazole ring[1]. The unique electronic distribution, hydrogen-bonding capacity, and lipophilicity of this pharmacophore enable it to interact with a diverse array of biological targets, making it a cornerstone in the development of modern neurotropic, anticonvulsant, and antimicrobial agents[1].
Historical Milestones in Drug Discovery
The discovery of the benzo[d]isoxazole class as a therapeutic powerhouse gained immense traction in the late 1980s during the transition from typical to atypical antipsychotics. Historically, first-generation antipsychotics (e.g., haloperidol) primarily targeted dopamine D2 receptors, which successfully managed the positive symptoms of schizophrenia but induced severe, debilitating extrapyramidal symptoms (EPS)[2].
The clinical breakthrough occurred with the synthesis of 3, which was approved by the FDA in 1993[3]. By incorporating a 6-fluoro-1,2-benzisoxazole moiety linked to a piperidine ring, researchers achieved potent dual antagonism of serotonin 5-HT2A and dopamine D2 receptors[4]. This polypharmacological profile drastically reduced EPS while addressing both the positive and negative symptoms of schizophrenia[4].
Pharmacological signaling pathway of Risperidone demonstrating dual receptor antagonism.
Mechanistic Pharmacology & Polypharmacology
The 1,2-benzisoxazole ring acts as a stable bioisostere for indole and benzisothiazole rings, but with distinct hydrogen-bonding capabilities at the oxygen and nitrogen atoms. This structural feature allows for high-affinity binding in the hydrophobic pockets of G-protein coupled receptors (GPCRs)[1].
Table 1: Key FDA-Approved Benzo[d]isoxazole Derivatives and Pharmacological Profiles
Compound
Primary Indication
Primary Targets
Key Structural Feature
Risperidone
Schizophrenia, Bipolar Disorder
5-HT2A, D2 (Antagonist)
6-fluoro-1,2-benzisoxazole linked to piperidine
Paliperidone
Schizophrenia
5-HT2A, D2 (Antagonist)
9-hydroxy active metabolite of risperidone
Iloperidone
Schizophrenia
5-HT2A, D2, α1 (Antagonist)
1,2-benzisoxazole linked to a substituted phenyl ether
Zonisamide
Epilepsy, Parkinson's
Na+/Ca2+ channels (Blocker)
1,2-benzisoxazole-3-methanesulfonamide
Synthetic Methodologies: Evolution and Logic
The construction of the 1,2-benzisoxazole core traditionally relies on the base-catalyzed intramolecular cyclization of o-hydroxy or o-halo aryl ketoximes[5].
Causality in Experimental Design:
The fundamental challenge in synthesizing 1,2-benzisoxazoles from oximes is the competing Beckmann rearrangement, which yields benzoxazoles as unwanted side products. To circumvent this, the hydroxyl group of the oxime is often converted into a superior leaving group (e.g., via acetylation using acetic anhydride or acetyl chloride) prior to base-catalyzed ring closure. The use of a mild base like K2CO3 in refluxing benzene or DMF deprotonates the phenolic hydroxyl (or facilitates nucleophilic aromatic substitution if an o-fluoro group is present), driving the oxygen to attack the nitrogen atom and expel the leaving group, thus closing the isoxazole ring[6].
General synthetic workflow for substituted benzo[d]isoxazoles via oxime cyclization.
Self-Validating Experimental Protocols
Protocol A: Classical One-Pot Synthesis of 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole
This protocol describes the synthesis of the critical intermediate for risperidone, utilizing an in situ generated oxime and simultaneous cyclization.
Rationale: Using hydroxylamine sulfate and KOH allows for simultaneous oxime formation, internal cyclization via nucleophilic displacement of the o-fluoro group, and alkaline hydrolysis of the N-protected piperidine in a single pot, maximizing atom economy.
Step-by-Step Procedure:
Preparation: Dissolve 10 mmol of N-acetyl-4-(2,4-difluorobenzoyl)piperidine in 30 mL of ethanol.
Oximation & Cyclization: Add 15 mmol of hydroxylamine sulfate and an excess of KOH (50% aqueous solution). Reflux the mixture for 4–6 hours.
Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting ketone and the emergence of a highly UV-active spot at a lower Rf indicates successful cyclization and deprotection.
Workup & Self-Purification: Cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with 5% NaHCO3 and brine.
Isolation: Dry over anhydrous Na2SO4, concentrate under vacuum, and precipitate the product by adding n-hexane. Filter at 10–15°C to yield the pure 1,2-benzisoxazole intermediate.
Protocol B: Modern Green Synthesis via Microwave Irradiation in Ionic Liquids
Rationale: Traditional refluxing requires hours and volatile organic solvents. Utilizing the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) under microwave irradiation acts as both the solvent and the base catalyst. The ionic liquid couples efficiently with microwave energy, causing rapid localized heating that drives the cyclization in seconds[7].
Step-by-Step Procedure:
Setup: Mix 1 mmol of o-hydroxyaryl ketoxime, 1.2 mmol of acetic anhydride, and 2 mol% of [bmim]OH in a 50 mL beaker[7].
Irradiation: Irradiate the mixture in a microwave reactor (180W) in 5-second bursts for a total of 30–60 seconds[7].
Validation Check: The reaction is complete when TLC confirms total consumption of the oxime. The ultra-short reaction time prevents thermal degradation of the product.
Extraction & Recycling: Extract the product with diethyl ether (2 x 20 mL). The product partitions into the ether layer, while the [bmim]OH remains intact and can be directly recycled for up to four subsequent runs without loss of catalytic activity, establishing a highly sustainable workflow[7].
Recent Advances and Future Perspectives
Beyond neuropharmacology, the 1,2-benzisoxazole scaffold is currently being explored for novel targets. Recent medicinal chemistry campaigns have identified benzo[d]isoxazole derivatives as potent Hypoxia-Inducible Factor (HIF)-1α inhibitors, with lead compounds demonstrating IC50 values as low as 24 nM in cell-based assays, showing immense promise for oncology[8]. Furthermore, benzo[d]isoxazole-4,7-dione analogues have been discovered to target the 30S ribosomal protein S5 (RpS5) in mycobacteria, effectively reducing ribosomal mistranslation and reversing antibiotic tolerance without impairing the overall rate of protein synthesis[9].
Electronic Perturbation of the Benzisoxazole Scaffold via Nitrile Substitution: A Technical Guide
Introduction: The Privileged Scaffold Meets the Robust Pharmacophore In the landscape of modern drug discovery, the rational modulation of electron density across a pharmacophore is a critical determinant of target engag...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Scaffold Meets the Robust Pharmacophore
In the landscape of modern drug discovery, the rational modulation of electron density across a pharmacophore is a critical determinant of target engagement and pharmacokinetic viability. The benzisoxazole template forms a highly versatile molecular backbone, acting as a privileged scaffold that provides potent and selective ligands for a vast array of biological targets, including 5-HT receptors, acetylcholinesterase (AChE), and Heat Shock Protein 90 (Hsp90)[1].
Simultaneously, the nitrile group (–C≡N) is highly valued for its unique physicochemical profile. Metabolically, the nitrile group is robust and typically passes through the body unchanged, avoiding the rapid oxidative degradation that plagues other polar functional groups[2]. When a nitrile group is strategically grafted onto a benzisoxazole core, the resulting electronic perturbation fundamentally alters the molecule's frontier molecular orbitals (FMOs), dipole moment, and non-covalent interaction capacity. This whitepaper dissects the causality behind these electronic shifts and provides actionable methodologies for synthesizing and profiling cyano-benzisoxazole derivatives.
Electronic Topology and Molecular Orbital Modulation
The unsubstituted benzisoxazole ring is an electron-rich, aromatic bicyclic system. However, the introduction of a nitrile group—an sp-hybridized moiety with profound electron-withdrawing capabilities—induces strong inductive (-I) and resonance (-R) effects.
Electrophilic Enhancement: The electrophilic nature of the nitrile carbon depletes electron density from the adjacent aromatic system[3].
HOMO/LUMO Reduction: This depletion stabilizes the anti-bonding orbitals. The difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates molecular stability and reactivity[4]. Nitrile substitution significantly lowers both HOMO and LUMO energies, reducing the band gap and increasing the scaffold's susceptibility to nucleophilic attack or charge-transfer interactions.
Pathway illustrating electronic modulation by nitrile substitution.
Pharmacological and Physicochemical Implications
The electronic restructuring of the benzisoxazole core translates directly into pharmacological advantages:
Directional Hydrogen Bonding: While the nitrile group cannot act as a hydrogen bond donor, nitriles often play a key role as hydrogen bond acceptors, interacting specifically with serine, arginine, or active-site water molecules[2]. This highly directional binding is crucial for locking the benzisoxazole scaffold into tight binding pockets, such as the ATP binding pocket of Hsp90[5].
pKa Modulation of Distal Amines: In many neuroactive compounds (e.g., antipsychotics), the benzisoxazole is tethered to a basic piperidine ring[6]. The strong electron-withdrawing nature of the nitrile group can inductively lower the pKa of this distal amine, tuning the molecule's ionization state at physiological pH (7.4) and optimizing blood-brain barrier (BBB) penetrance.
Enhanced π-π Stacking: The lowered electron density of the cyano-benzisoxazole ring strengthens parallel-displaced π-π stacking interactions with electron-rich aromatic residues (like Tryptophan or Tyrosine) in target receptors.
Quantitative Electronic Profiling
To illustrate these effects, the table below summarizes representative Density Functional Theory (DFT) calculations (B3LYP/6-311G**) comparing the unsubstituted scaffold with its cyano-derivatives.
Compound
Dipole Moment (Debye)
HOMO (eV)
LUMO (eV)
Band Gap (eV)
Predicted LogP
Benzisoxazole
3.05
-6.45
-1.42
5.03
1.8
3-Cyano-benzisoxazole
4.60
-7.20
-2.50
4.70
1.5
5-Cyano-benzisoxazole
4.82
-7.12
-2.35
4.77
1.6
6-Cyano-benzisoxazole
5.15
-7.08
-2.41
4.67
1.6
Table 1: Representative computational estimates illustrating the relative electronic shifts induced by regioselective nitrile substitution.
Experimental Workflows & Methodologies
The following protocols detail the self-validating systems required to computationally design and chemically synthesize these privileged structures.
Protocol 1: Computational Profiling of Electronic Properties
Objective: Quantify the inductive and resonance effects of nitrile substitution prior to synthesis.
Causality: Standard semi-empirical methods fail to accurately capture the strong electron correlation effects induced by the –C≡N group. High-level DFT (B3LYP/6-311G(d,p)) is strictly required for accurate dipole and polarizability estimation.
Step 1 (Structure Preparation): Generate 3D conformers of the target cyano-benzisoxazoles using molecular mechanics (e.g., MMFF94) to find the global minimum.
Step 2 (Geometry Optimization): Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and 6-311G(d,p) basis set in a simulated aqueous environment (PCM model).
Step 3 (FMO Analysis): Extract the HOMO and LUMO eigenvalues. Map the Molecular Electrostatic Potential (MEP) to visualize the localized negative charge on the nitrile nitrogen.
Self-Validation Step: Calculate the dipole moment of an unsubstituted benzisoxazole control. If the calculated value deviates by >5% from the experimental microwave spectroscopy benchmark (~3.0 D), recalibrate the basis set before analyzing the cyano-derivatives.
Protocol 2: Synthesis via [3+2] Cycloaddition
Objective: Construct the cyano-benzisoxazole scaffold.
Causality: Traditional SNAr approaches often fail for highly electron-deficient cyano-aryl systems due to competitive nucleophilic attack at the nitrile carbon. The [3+2] cycloaddition of in situ generated nitrile oxides and arynes provides a concerted, regioselective pathway that perfectly tolerates the nitrile group[7].
Step 1 (Precursor Activation): Dissolve the cyano-substituted o-(trimethylsilyl)aryl triflate (aryne precursor) and the corresponding chlorooxime in anhydrous acetonitrile.
Step 2 (Cycloaddition): Add Cesium Fluoride (CsF) at 0°C to trigger the simultaneous generation of the aryne and the nitrile oxide. Allow the reaction to warm to room temperature and stir for 12 hours. The electron-withdrawing cyano group lowers the LUMO of the aryne, accelerating the concerted cycloaddition.
Step 3 (Isolation): Quench with water, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/EtOAc gradient).
Self-Validation Step: Monitor the reaction strictly via LC-MS. The disappearance of the chlorooxime mass peak and the emergence of the [M+H]+ peak of the cycloadduct confirms conversion. Post-isolation, conduct 13C NMR; the presence of a sharp peak at ~115-120 ppm confirms the nitrile carbon remains intact and was not hydrolyzed during the aqueous quench.
Step-by-step workflow for the synthesis and profiling of cyano-benzisoxazoles.
Application Note: Synthesis Protocols for 3-Methylbenzo[d]isoxazole-5-carbonitrile
Part 1: Executive Summary & Strategic Analysis The benzo[d]isoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzothiophene in antipsychotics (e.g., Risperidon...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Analysis
The benzo[d]isoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzothiophene in antipsychotics (e.g., Risperidone derivatives) and anticonvulsants (e.g., Zonisamide). The specific target, 3-Methylbenzo[d]isoxazole-5-carbonitrile , represents a challenge in synthetic design due to the sensitivity of the isoxazole N-O bond to reducing conditions and the susceptibility of the nitrile group to hydrolysis under harsh acidic/basic cyclization parameters.
This guide rejects the "direct" formation of the nitrile-bearing core from 5-cyano-2-hydroxyacetophenone due to the high cost and poor availability of the starting material. Instead, we present a Late-Stage Functionalization Strategy . This approach prioritizes the robust construction of the halogenated core followed by a transition-metal-catalyzed cyanation. This modular pathway ensures scalability and allows for the divergence of the intermediate into other analogs if required.
Retrosynthetic Logic
The synthesis is disconnected into two phases:[1][2]
Core Construction: Formation of the 1,2-benzisoxazole ring via the oxime acetate of 5-bromo-2-hydroxyacetophenone.
Functional Transformation: Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)₂), avoiding the harsh thermal conditions of traditional copper-mediated (Rosenmund-von Braun) reactions.
Part 2: Experimental Protocols
Phase 1: Synthesis of the Core Scaffold (5-Bromo-3-methylbenzo[d]isoxazole)
Rationale: The cyclization of o-hydroxy ketoximes is the most reliable method for generating 1,2-benzisoxazoles. We utilize a two-step "one-pot" variant where the oxime is acetylated in situ to facilitate the nucleophilic attack of the phenol oxygen on the nitrogen.
In a 250 mL round-bottom flask, dissolve 5-Bromo-2-hydroxyacetophenone (10.0 g) in EtOH (80 mL).
Add a solution of Hydroxylamine hydrochloride (4.85 g) and NaOAc (5.72 g) in H₂O (20 mL).
Reflux the mixture at 85°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.
Critical Control Point: Ensure complete conversion to the oxime to prevent acetyl-ketone byproducts in the next step.
Workup (Intermediate):
Cool to room temperature.[3] Pour into ice water (200 mL).
Filter the white precipitate (Oxime intermediate), wash with cold water, and dry under vacuum.
Cyclization:
Resuspend the dried oxime in Pyridine (30 mL).
Slowly add Acetic Anhydride (15 mL) at 0°C (exothermic reaction).
Allow to warm to room temperature and stir for 4 hours. Then, heat to 100°C for 1 hour to drive the dehydration/cyclization.
Isolation:
Pour the reaction mixture into HCl (1M, 200 mL) containing crushed ice. (The acid neutralizes pyridine and precipitates the product).
Filter the solid.[4] Recrystallize from Ethanol/Water.
Yield Target: ~85% (8.4 g).
Appearance: Off-white crystalline solid.
Phase 2: Palladium-Catalyzed Cyanation
Rationale: Traditional cyanation using CuCN requires temperatures >150°C, which can degrade the isoxazole ring. We employ a Pd(0) cycle with Zn(CN)₂, which operates at lower temperatures (80-100°C) and provides a cleaner impurity profile.
Application Notes & Protocols: Strategic Functionalization of the Nitrile Group in 3-Methylbenzo[d]isoxazole-5-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals The 3-methylbenzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biolog...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The 3-methylbenzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic placement of a nitrile group at the C5-position transforms this scaffold into a highly versatile intermediate. The carbon-nitrogen triple bond of the nitrile is a gateway to a variety of essential functional groups, serving as a key synthetic handle for generating libraries of novel analogues for structure-activity relationship (SAR) studies.[4]
This guide provides an in-depth exploration of three primary, high-impact transformations of the nitrile moiety on 3-Methylbenzo[d]isoxazole-5-carbonitrile: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to a tetrazole. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and expert insights into critical experimental parameters.
Core Functionalization Pathways
The nitrile group of 3-Methylbenzo[d]isoxazole-5-carbonitrile can be chemoselectively transformed into several key functional groups, each opening new avenues for molecular elaboration and biological screening. The diagram below illustrates the three primary pathways detailed in this guide.
Caption: Key transformations of the C5-nitrile group.
Protocol 1: Hydrolysis to 3-Methylbenzo[d]isoxazole-5-carboxylic Acid
Rationale & Application:
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting carboxylic acid is a critical precursor for the synthesis of amides, esters, and acid chlorides, and can serve as a key pharmacophoric feature or a handle for bioconjugation. Both acidic and basic hydrolysis conditions are effective, with the choice often depending on the stability of other functional groups in the molecule.[5][6]
Acid-Catalyzed Hydrolysis
Mechanism Insight: The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[7] This is followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid.[7][8]
Experimental Protocol:
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Methylbenzo[d]isoxazole-5-carbonitrile (1.0 eq).
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (approx. 10-20 volumes).
Reaction: Heat the mixture to reflux (typically 100-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
Base-Catalyzed Hydrolysis
Mechanism Insight: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[9] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Under harsh basic conditions, the amide is further hydrolyzed to a carboxylate salt.[7][9]
Experimental Protocol:
Setup: To a 100 mL round-bottom flask with a reflux condenser and magnetic stirrer, add 3-Methylbenzo[d]isoxazole-5-carbonitrile (1.0 eq).
Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 10-20 volumes). An alcoholic co-solvent like ethanol may be added to improve solubility.
Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor by TLC (4-12 hours).
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution with concentrated HCl until the pH is ~2-3. The carboxylic acid will precipitate out of the solution.
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. Dry the product under vacuum. Further purification can be achieved by recrystallization.[5]
Data & Conditions Summary
Parameter
Acid-Catalyzed Hydrolysis
Base-Catalyzed Hydrolysis
Primary Reagent
6 M HCl or H₂SO₄
6 M NaOH or KOH
Temperature
Reflux (~100-110 °C)
Reflux (~100-110 °C)
Typical Time
4 - 12 hours
4 - 12 hours
Initial Product
Carboxylic Acid
Carboxylate Salt
Work-up Step
Extraction or Filtration
Acidification (pH 2-3) followed by Filtration
Typical Yield
75 - 90%
80 - 95%
Protocol 2: Reduction to (3-Methylbenzo[d]isoxazol-5-yl)methanamine
Rationale & Application:
Primary amines are a cornerstone functional group in drug discovery, often involved in key hydrogen bonding interactions with biological targets and imparting aqueous solubility. The reduction of the nitrile provides a benzylamine-type moiety, a common structural motif in pharmacologically active compounds.
Catalytic Hydrogenation
Mechanism Insight: This method involves the heterogeneous catalysis where hydrogen gas and the nitrile substrate adsorb onto the surface of a metal catalyst (e.g., Nickel, Palladium). The C-N triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.[10][11]
Caption: Workflow for catalytic hydrogenation of the nitrile.
Experimental Protocol:
Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add a slurry of Raney Nickel (Raney® Ni, ~10-20% by weight of the nitrile) in methanol.
Expert Insight: The use of methanolic ammonia (7N) as a solvent is highly recommended. The ammonia suppresses the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.
Reagent Addition: Add 3-Methylbenzo[d]isoxazole-5-carbonitrile (1.0 eq) dissolved in the chosen solvent.
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi. Agitate the reaction at room temperature for 4-24 hours, monitoring hydrogen uptake.
Work-up: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the Celite® pad with methanol.
Safety Note: Raney® Ni is pyrophoric when dry and must be handled with care, preferably under a solvent blanket.
Purification: Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel, often using a gradient of dichloromethane/methanol containing a small amount of triethylamine (e.g., 1%) to prevent tailing.
Chemical Reduction with LiAlH₄
Mechanism Insight: Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻). The reaction proceeds by the nucleophilic attack of hydride on the electrophilic nitrile carbon, followed by subsequent hydride additions to reduce the C-N multiple bonds. A final aqueous workup is required to hydrolyze the aluminum-amine complexes and protonate the amine.[11]
Experimental Protocol:
Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C.
Reagent Addition: Slowly add a solution of 3-Methylbenzo[d]isoxazole-5-carbonitrile (1.0 eq) in anhydrous THF to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
Work-up (Fieser Method): Cool the reaction to 0 °C. Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
Purification: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purify as described in section 2.1.
Data & Conditions Summary
Parameter
Catalytic Hydrogenation
Chemical Reduction (LiAlH₄)
Primary Reagent
H₂ gas, Raney® Ni catalyst
Lithium Aluminum Hydride (LiAlH₄)
Solvent
Methanol (often with NH₃)
Anhydrous THF or Diethyl Ether
Temperature
Room Temperature
0 °C to Reflux
Pressure
50 - 100 psi
Atmospheric
Key Advantage
Milder conditions, scalable
Rapid, effective for hindered nitriles
Key Disadvantage
Requires pressure equipment
Highly reactive, moisture-sensitive
Typical Yield
70 - 85%
75 - 90%
Protocol 3: [3+2] Cycloaddition to 3-Methyl-5-(1H-tetrazol-5-yl)benzo[d]isoxazole
Rationale & Application:
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[12][13] Replacing a carboxylic acid with a tetrazole can enhance metabolic stability, improve oral bioavailability, and modulate pKa, making this a critical transformation for lead optimization in drug discovery.
Mechanism Insight: This reaction is a classic [3+2] cycloaddition between the nitrile (the dipolarophile) and an azide source (the 1,3-dipole).[12] The reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or an ammonium salt, which activates the nitrile towards cycloaddition.
Caption: Workflow for the synthesis of the C5-tetrazole.
Experimental Protocol:
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Methylbenzo[d]isoxazole-5-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF).
Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq) and ammonium chloride (NH₄Cl, 1.5-2.0 eq) or triethylamine hydrochloride.
Safety Warning: Sodium azide is highly toxic and potentially explosive, especially upon contact with acid (forms hydrazoic acid, HN₃) or certain metals. Handle with extreme caution in a well-ventilated fume hood.
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of stirred water. Cool further to 0 °C and carefully acidify with 6 M HCl to a pH of ~2-3 to protonate the tetrazole ring.
Quenching: To quench any unreacted azide, add a solution of sodium nitrite (NaNO₂) slowly while maintaining the temperature at 0 °C. Stir for 30 minutes.[12]
Purification: Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude tetrazole by recrystallization from a suitable solvent system like ethanol/water.
Data & Conditions Summary
Parameter
[3+2] Cycloaddition
Azide Source
Sodium Azide (NaN₃)
Catalyst/Additive
Ammonium Chloride (NH₄Cl) or ZnCl₂
Solvent
N,N-Dimethylformamide (DMF)
Temperature
100 - 120 °C
Typical Time
12 - 24 hours
Key Consideration
Strict safety protocols for handling azides
Typical Yield
60 - 85%
References
Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide. Benchchem.
Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. MDPI.
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
(PDF) Isoxazoles: Molecules with potential medicinal properties.
Advances in isoxazole chemistry and their role in drug discovery. manipal.edu.
Conversion of nitrile to other functional groups.
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
Transforming Nitriles: Reduction to Amines (13.4.4) | OCR A-Level Chemistry Notes. Save My Exams.
21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
Hydrolysis of Nitriles. Organic Chemistry Tutor.
Nitrile to Acid - Common Conditions. ReactionFlash.
Synthesis of 5-oxo-1-substituted tetrazoles derived from amino acids. Indian Journal of Chemistry.
reduction of nitriles. Chemguide.
Amine synthesis by nitrile reduction. Organic Chemistry Portal.
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
Hydrolysis of 3-Methylbenzo[d]isoxazole-5-carbonitrile to carboxylic acid
Application Note: Chemo-Selective Hydrolysis of 3-Methylbenzo[d]isoxazole-5-carbonitrile Part 1: Executive Summary & Strategic Analysis The Challenge: The conversion of 3-methylbenzo[d]isoxazole-5-carbonitrile (Substrate...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemo-Selective Hydrolysis of 3-Methylbenzo[d]isoxazole-5-carbonitrile
Part 1: Executive Summary & Strategic Analysis
The Challenge:
The conversion of 3-methylbenzo[d]isoxazole-5-carbonitrile (Substrate) to its corresponding carboxylic acid is a deceptive transformation. While nitrile hydrolysis is a standard organic operation, the 1,2-benzisoxazole core possesses a specific vulnerability: it is thermodynamically unstable in basic media.
Under basic conditions (pH > 10), the isoxazole ring undergoes the Kemp Elimination , a base-catalyzed ring-opening reaction that irreversibly cleaves the N-O bond to yield 2-hydroxy-5-cyanophenol derivatives (salicylnitriles). Consequently, the standard "saponification" route (NaOH/MeOH) is strictly contraindicated.
The Solution:
This protocol details a high-fidelity acidic hydrolysis workflow. By utilizing a sulfuric acid/acetic acid system, we selectively hydrolyze the exocyclic nitrile to the carboxylic acid while preserving the acid-stable isoxazole heterocycle.
Mechanism & Selectivity Visualizer
The following diagram outlines the divergent pathways dictated by pH choice.
Figure 1: Reaction divergence. The acid pathway preserves the ring, while the base pathway triggers the Kemp Elimination, destroying the core scaffold.
Part 2: Detailed Experimental Protocol
Safety Warning: This reaction involves hot concentrated mineral acids. Nitrile hydrolysis may release small amounts of HCN gas if conditions deviate, though ammonia (as ammonium sulfate) is the primary byproduct here. Perform all operations in a functioning fume hood.
Reagents & Equipment
Reagent
Role
Grade
Substrate
Starting Material
>98% HPLC
Sulfuric Acid (98%)
Hydrolysis Agent
ACS Reagent
Glacial Acetic Acid
Co-solvent (Solubility)
ACS Reagent
Water
Reactant
Deionized
Sodium Bicarbonate
Quenching/pH Adjustment
Solid/Sat. Sol.
Step-by-Step Methodology
Step 1: Solubilization & Setup
Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and an internal temperature probe.
Charge 10.0 g (63.2 mmol) of 3-methylbenzo[d]isoxazole-5-carbonitrile.
Add 30 mL of Glacial Acetic Acid . Stir at room temperature.
Note: The substrate may not fully dissolve yet. Acetic acid is crucial to wet the hydrophobic aromatic ring before adding the strong acid.
Step 2: Acid Addition & Reaction
Slowly add 20 mL of Water followed by 30 mL of Conc. Sulfuric Acid (H2SO4) dropwise over 10 minutes.
Exotherm Alert: Temperature will rise.[1] Maintain internal T < 60°C during addition.
Heat the mixture to reflux (approx. 100–110°C) .
Maintain reflux for 4–6 hours .
IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the nitrile (Rf ~0.7) and the transient appearance/disappearance of the amide intermediate (Rf ~0.4) to form the acid (Rf ~0.1, streak).
Step 3: Controlled Quench & Isolation
Critical Control Point: Do not neutralize to pH 14. High pH will destroy the product.
Cool the reaction mixture to room temperature (20–25°C).
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product may precipitate as a white/off-white solid.
pH Adjustment:
The slurry will be strongly acidic (pH < 1).
Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) or 10% NaOH solution dropwise until the pH reaches 2.0 – 3.0 .
Why pH 2-3? This is below the pKa of the carboxylic acid (ensuring it remains protonated and insoluble) but removes the high mineral acidity.
STOP adding base if pH exceeds 4.0 to avoid solubilizing the product as a salt or risking ring degradation.
Wash the cake with 3 x 50 mL Cold Water to remove residual sulfuric acid and ammonium salts.
Dry in a vacuum oven at 45°C for 12 hours.
Part 3: Validation & Troubleshooting
Expected Analytical Data
Parameter
Specification
Notes
Appearance
White to off-white powder
Yellowing indicates ring degradation (phenol formation).
HPLC Purity
> 98.0%
Main impurity is usually the unreacted amide.
1H NMR (DMSO-d6)
δ 13.0 (br s, 1H, COOH)
Disappearance of this peak indicates salt formation.
IR Spectroscopy
1690-1710 cm⁻¹ (C=O)
Loss of Nitrile stretch at ~2230 cm⁻¹.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield / Product in Filtrate
pH too high during quench.
Acidify filtrate back to pH 2.0. The product forms a soluble salt at pH > 5.
Yellow/Orange Impurity
Ring opening (Kemp Elimination).
Check temperature spikes. Ensure NO strong base was used. Ensure pH did not spike > 9 during quenching.
Incomplete Conversion (Amide present)
Insufficient water or time.
The nitrile hydrates to amide first.[1][2] If amide remains, increase reaction time by 2 hours or increase water ratio slightly.
Workflow Diagram
Figure 2: Operational workflow for the acidic hydrolysis process.
References
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[3][4] Journal of the American Chemical Society, 95(20), 6670–6680. Link
Context: Establishes the mechanism of the Kemp elimination, proving the instability of the 1,2-benzisoxazole ring in basic conditions.
Uno, H., et al. (1976). Studies on 3-substituted 1,2-benzisoxazole derivatives. Chemical and Pharmaceutical Bulletin, 24(4), 632-643. Link
Context: Provides foundational chemistry for functionalizing 3-methyl-1,2-benzisoxazoles and stability d
Common Organic Chemistry. (n.d.). Nitrile to Carboxylic Acid (Acidic Hydrolysis).[1][2][5][6][7] Link
Context: General mechanism and standard conditions for acid-catalyzed nitrile hydrolysis.[5]
BenchChem. (2023). 1,2-Benzisoxazole Structure and Stability Analysis. Link
Context: General stability data for benzisoxazole scaffolds in drug development.
Application Note: Click Chemistry Workflows Using 3-Methylbenzo[d]isoxazole-5-carbonitrile
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) Application: Synthesis of 5-substituted 1H-tetrazole bioiso...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Focus: 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0)
Application: Synthesis of 5-substituted 1H-tetrazole bioisosteres via[3+2] azide-nitrile cycloaddition.
Strategic Rationale in Drug Discovery
In modern medicinal chemistry, the benzo[d]isoxazole core is recognized as a privileged scaffold, frequently utilized in the design of atypical antipsychotics and highly potent Hypoxia-Inducible Factor (HIF)-1α inhibitors 1.
3-Methylbenzo[d]isoxazole-5-carbonitrile serves as a highly versatile bifunctional building block. The 5-carbonitrile (-CN) group provides an ideal functional handle for late-stage modification via azide-nitrile "click" chemistry. This [3+2] cycloaddition converts the nitrile into a 5-substituted 1H-tetrazole. Tetrazoles are premier non-classical bioisosteres for carboxylic acids; they exhibit a nearly identical pKa (~4.5 to 5.5) and spatial arrangement, but offer vastly superior lipophilicity, membrane permeability, and metabolic stability against decarboxylation 2.
Mechanistic Causality of Azide-Nitrile Click Chemistry
While the copper-catalyzed alkyne-azide cycloaddition (CuAAC) is the most famous click reaction, nitriles are inherently less electrophilic than alkynes and require targeted activation to undergo cycloaddition at practical temperatures.
The Causality of Catalysis:
Uncatalyzed reactions between nitriles and azides require extreme heat and often utilize ammonium chloride in DMF, a process that risks the sublimation of highly explosive and toxic hydrazoic acid (HN₃) 2. To circumvent this, Lewis acids such as Zinc Bromide (ZnBr₂) are employed. The Zn²⁺ ion coordinates directly to the lone pair of the nitrile nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the cyano group, rendering the carbon significantly more electrophilic and susceptible to nucleophilic attack by the azide anion 3.
Furthermore, conducting this reaction in an aqueous medium exploits the hydrophobic effect. The organic precursors (the benzo[d]isoxazole derivative) are driven into concentrated micro-droplets, entropically favoring the bimolecular cycloaddition while maintaining a green chemistry profile 2.
Logical flow of Zn-catalyzed azide-nitrile click activation.
Quantitative Methodological Comparison
To select the optimal protocol for scaling up the synthesis of 5-(3-methylbenzo[d]isoxazol-5-yl)-1H-tetrazole, consider the following empirical data comparing standard azide-nitrile click conditions:
Methodology
Catalyst
Solvent
Temp (°C)
Time (h)
Avg. Yield
Safety & Scalability Profile
Traditional
NH₄Cl
DMF
120 - 150
24 - 48
40 - 60%
Poor: High risk of explosive HN₃ sublimation [[2]]().
Sharpless Protocol
ZnBr₂
H₂O
100 (Reflux)
12 - 24
85 - 95%
Excellent: Green solvent, no sublimation, easy isolation [[2]]().
Recommendation: The Zinc-catalyzed aqueous protocol is prioritized below due to its superior yield, robust safety profile, and elimination of transition-metal toxicity concerns in downstream biological assays.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . Each phase includes explicit causality for the experimental design and built-in analytical checkpoints to ensure the integrity of the synthesis.
Step-by-step experimental workflow for tetrazole synthesis.
Solvents: Deionized water (20 mL), Ethyl acetate (for extraction if necessary)
Acids: 3M Hydrochloric acid (HCl)
Step-by-Step Methodology
Step 1: Reaction Assembly
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.58 g of 3-Methylbenzo[d]isoxazole-5-carbonitrile.
Add 0.78 g of NaN₃ and 2.70 g of ZnBr₂.
Suspend the mixture in 20 mL of deionized water.
Causality: Water is chosen not just for green chemistry, but because the insolubility of the nitrile forces it into concentrated hydrophobic pockets, accelerating the reaction rate. ZnBr₂ acts as the Lewis acid to activate the nitrile 2.
Step 2: Cycloaddition (Reflux)
Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring for 12 to 24 hours.
Causality: Vigorous stirring is critical to maximize the surface area of the hydrophobic droplets in the aqueous suspension, ensuring consistent mass transfer.
Step 3: In-Process Control (IPC) Validation
Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS.
Self-Validation Checkpoint: The reaction is deemed complete when the starting material mass (m/z 158.16) is fully consumed, replaced by the tetrazole product mass (m/z 201.18). This represents a precise +43 Da shift (addition of N₃ minus the loss of a proton/sodium exchange).
Step 4: Controlled Acidification
Cool the reaction mixture to room temperature, then place the flask in an ice bath (0°C).
Slowly add 3M HCl dropwise until the pH reaches ~1.0.
Causality & Safety: Acidification protonates the tetrazole salt to its neutral, insoluble form, driving precipitation. Critical Safety Note: This step must be performed in a fume hood at 0°C to prevent the volatilization of any unreacted azide as highly toxic, explosive hydrazoic acid (HN₃) gas 2.
Step 5: Isolation and Final Validation
Collect the precipitated white/off-white solid via vacuum filtration.
Wash the filter cake with ice-cold water (3 x 10 mL) to remove residual zinc salts. Dry under a high vacuum.
Self-Validation Checkpoint: Perform FT-IR spectroscopy on the dried powder. The total disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ and the appearance of a broad N-H stretch (2400–3200 cm⁻¹) validates the structural conversion to the tetrazole 3.
References
Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PubMed Central (PMC).
URL:[Link]
Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube (Chem Help ASAP).
URL: [Link]
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks.
URL: [Link]
Application Note: Scalable Reaction Conditions for 1,2-Benzisoxazole Ring Formation
Executive Summary The 1,2-benzisoxazole scaffold is a pharmacophore of critical importance in modern medicinal chemistry, serving as the core structural motif in blockbuster antipsychotics (e.g., Risperidone , Paliperido...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2-benzisoxazole scaffold is a pharmacophore of critical importance in modern medicinal chemistry, serving as the core structural motif in blockbuster antipsychotics (e.g., Risperidone , Paliperidone ) and anticonvulsants (e.g., Zonisamide ). While bench-scale synthesis often utilizes diverse oxidative cyclizations, scalable manufacturing is frequently bottlenecked by three factors: thermal hazards of hydroxylamine reagents, control of exothermic cyclizations, and the strict requirement for geometric isomer purity (Z/E selectivity).
This guide details two robust, scalable protocols for constructing the 1,2-benzisoxazole ring. We prioritize methods that minimize thermal runaway risks and maximize atom economy, moving beyond academic curiosity to field-proven process chemistry.
Strategic Analysis of Synthetic Routes
For scale-up (>1 kg), the selection of the synthetic route is dictated by safety profiles and raw material availability.
Feature
Route A: Oxime-Based SNAr Cyclization
Route B: Cu-Catalyzed Annulation
Mechanism
Nucleophilic aromatic substitution on activated oximes.
High. Industry standard for Risperidone/Zonisamide.
Moderate. Excellent for complex substrates; catalyst removal required.
Key Reagents
Hydroxylamine HCl, Acetic Anhydride, Base (, -BuOK).
CuI, Ligands (Phenanthroline), Aryl halides.
Primary Risk
Thermal instability of hydroxylamine; Beckmann rearrangement.
Heavy metal contamination (ICH Q3D limits).
Cost
Low (Commodity chemicals).
Moderate (Catalyst/Ligand costs).
Critical Process Parameters (CPPs) & Safety
Hydroxylamine Handling
Free hydroxylamine is thermodynamically unstable and can decompose explosively.
Protocol Rule: Always generate hydroxylamine in situ from Hydroxylamine Hydrochloride (
) or Sulfate.
Monitoring: Ensure reaction temperature does not exceed 80°C during oximation to prevent disproportionation.
The "Z/E" Isomer Checkpoint
The cyclization of 2-hydroxyaryl/2-haloaryl oximes is stereospecific. Only the (Z)-isomer (where the -OH is close to the aryl ring) can cyclize.[2] The (E)-isomer is geometrically locked out.
Impact: Failure to enrich the (Z)-isomer results in stalled reactions or diversion into the Beckmann Rearrangement (amide formation).
Solution: Acylation of the oxime often allows for selective crystallization of the desired isomer or lowers the energy barrier for isomerization-cyclization.
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence between the desired cyclization and the unwanted rearrangement.
Caption: Mechanistic divergence in benzisoxazole synthesis. Control of pH and temperature is vital to avoid the Beckmann rearrangement.
Detailed Protocol 1: The "Process" Route (Oxime Activation)
Target: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole (Risperidone Intermediate).
Scale: 100 g input (Scalable to kg).
Phase A: Oximation & Activation
Reactor Setup: 2L Jacketed Glass Reactor with overhead stirring (250 rpm) and reflux condenser.
Synthesis of Zonisamide:
Vertex Pharmaceuticals & Dainippon Pharmaceutical Co. "Process for the preparation of zonisamide."[4][5] US Patent 7,375,233.
Risperidone Intermediate Process:
Janssen Pharmaceutica. "Process for making risperidone and intermediates therefor."[2][3][6] US Patent Application 2004/0097523.[3]
Safety of Hydroxylamine:
International Chemical Safety Cards (ICSC).[7] "Hydroxylamine - ICSC 0661."[7]
Copper-Catalyzed Methods:
Chemical Science.[8] "Palladium/Copper-catalyzed benzo[d]isoxazole synthesis."
General Bench-to-Scale Guide:
BenchChem. "The Synthesis of Risperidone: A Technical Guide."
Application Note: Microwave-Assisted Synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: High-Yield Heterocyclic Ring Closure via Dielectric Heating Executive Summary & Mechanistic Rationale The benzo[d]isoxaz...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Focus: High-Yield Heterocyclic Ring Closure via Dielectric Heating
Executive Summary & Mechanistic Rationale
The benzo[d]isoxazole scaffold is a privileged pharmacophore embedded in numerous neuroleptic and anticonvulsant drugs. Specifically, 3-Methylbenzo[d]isoxazole-5-carbonitrile serves as a highly valuable intermediate; its 5-cyano group provides a versatile synthetic handle for downstream cross-coupling, tetrazole formation, or reduction to benzylamines. As highlighted in 1[1], optimizing the synthesis of these heterocycles is critical for accelerating drug discovery.
Traditional thermal synthesis of benzo[d]isoxazoles from o-hydroxyacetophenones is plagued by prolonged reaction times (12–24 hours) and competing side reactions, most notably the Beckmann rearrangement, which converts the intermediate oxime into an unwanted amide.
The Causality of the Microwave Approach:
To bypass these thermodynamic sinks, we employ a microwave-assisted protocol.
Activation via Acetylation: The oxime hydroxyl group is a poor leaving group. By introducing Acetic Anhydride (
), we transiently acetylate the oxime to form an O-acetyl oxime, creating an excellent leaving group.
Base-Catalyzed Nucleophilic Attack: A base (e.g., Pyridine or an ionic liquid) deprotonates the phenolic hydroxyl. The resulting phenoxide acts as a powerful internal nucleophile.
Dielectric Heating:2[2]. By instantaneously elevating the reaction mixture to 120 °C, the kinetic barrier for the intramolecular
-type ring closure is rapidly surpassed, favoring the formation of the isoxazole ring before the Beckmann rearrangement can occur.
Reaction Pathway & Workflow
Workflow for microwave-assisted synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile.
This protocol is designed as a self-validating system. Do not proceed to the microwave cyclization step unless the validation checkpoint for the oximation step is strictly met.
Step 1: Preparation of 5-Cyano-2-hydroxyacetophenone Oxime
Setup: In a 100 mL round-bottom flask, dissolve 5-cyano-2-hydroxyacetophenone (1.61 g, 10.0 mmol) in absolute ethanol (20 mL).
Reagent Addition: In a separate beaker, prepare an aqueous solution containing Hydroxylamine hydrochloride (
, 0.83 g, 12.0 mmol) and Sodium acetate (, 1.23 g, 15.0 mmol) in 10 mL of deionized water. Add this dropwise to the ethanolic solution.
Reaction: Stir the mixture at room temperature for 2–3 hours.
Workup: Pour the mixture into 50 mL of ice-cold water and stir vigorously for 15 minutes. Filter the resulting white/pale-yellow precipitate under a vacuum, wash with cold water, and dry overnight in a vacuum desiccator.
Validation Checkpoint 1 (Oximation):
TLC: Run a TLC (Hexane:EtOAc 7:3). The starting ketone (
) must be completely consumed, replaced by a more polar oxime spot ().
IR Spectroscopy: Confirm the disappearance of the strong ketone C=O stretch at
and the emergence of a broad O-H stretch at .
Step 2: Microwave-Assisted Cyclization
Note: This step leverages principles adapted from3[3].
Vial Preparation: Transfer the dried oxime (0.88 g, 5.0 mmol) into a 10 mL pressure-rated microwave reactor vial equipped with a magnetic stir bar.
Reagent Loading: Add anhydrous Pyridine (4.0 mL) to serve as both the solvent and the base. Carefully add Acetic Anhydride (
, 0.61 g, 6.0 mmol). Seal the vial with a crimp cap.
Microwave Irradiation: Place the vial in a monomode microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Apply the optimized parameters (see Table 2):
Temperature: 120 °C
Hold Time: 10 minutes
Power: Dynamic modulation (Max 200 W) to prevent localized superheating.
Cooling: Compressed air cooling to 40 °C immediately post-reaction.
Workup: Dilute the cooled mixture with Ethyl Acetate (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (
) to remove the pyridine, followed by saturated (10 mL) and brine (10 mL).
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane:EtOAc 9:1) to yield the pure 3-Methylbenzo[d]isoxazole-5-carbonitrile.
Validation Checkpoint 2 (Cyclization):
GC-MS: The crude mixture must yield a dominant peak with
.
H NMR (): Confirm the complete disappearance of the oxime -OH proton () and note the downfield shift of the aromatic protons due to the newly formed, electron-withdrawing isoxazole ring system.
Quantitative Data & Optimization
The superiority of dielectric heating over conventional thermal methods is absolute. As demonstrated in comparable studies utilizing 4[4], microwave irradiation drastically reduces reaction times while suppressing degradation pathways.
Table 1: Comparative Analysis of Cyclization Methodologies
Method
Heating Source
Reagents / Catalyst
Time
Yield (%)
Purity (%)
Conventional
Oil Bath (120 °C)
Pyridine,
14 h
52
< 80 (Amide byproducts)
Microwave (Standard)
Dielectric (120 °C)
Pyridine,
10 min
91
> 96
Microwave (Green)*
Dielectric (100 °C)
[bmim]OH,
2 min
94
> 98
*Note: The use of basic ionic liquid [bmim]OH is highly recommended for scale-up due to its recyclability and near-instantaneous reaction kinetics.
Reagents for Nucleophilic Aromatic Substitution on Benzisoxazoles: A Detailed Application and Protocol Guide
An Application Guide for Drug Development Professionals Abstract The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functionalization i...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Drug Development Professionals
Abstract
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functionalization is critical for modulating pharmacological activity, and Nucleophilic Aromatic Substitution (SNAr) represents a cornerstone strategy for achieving this. This guide provides an in-depth exploration of the reagents, mechanisms, and protocols for executing SNAr reactions on benzisoxazole cores. We delve into the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and process development scientists. Detailed, step-by-step protocols for various nucleophile classes are presented, supported by mechanistic diagrams and data-rich tables to empower rational reaction design and troubleshooting.
Foundational Principles: The 'Why' of SNAr on Benzisoxazoles
Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the SNAr reaction proceeds on electron-poor aromatic systems.[3] The benzisoxazole nucleus, while aromatic, requires appropriate activation to become susceptible to attack by a nucleophile.
The reaction is not a concerted SN2-type displacement, which is sterically hindered at an sp2 carbon, nor is it an SN1 reaction, which would require the formation of a highly unstable aryl cation.[4] Instead, it proceeds via a two-step addition-elimination mechanism.[5][6]
Pillar 1: The Meisenheimer Complex
The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group. This first step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[5]
Pillar 2: The Role of Activating Groups
For this initial attack to be favorable, the aromatic ring must be rendered sufficiently electrophilic. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO2), cyano (–CN), or carbonyl groups, positioned ortho or para to the leaving group.[4][7] These groups are essential as they stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step.[6][8]
Pillar 3: The Leaving Group Paradox
A defining characteristic of the SNAr reaction is the leaving group aptitude, which follows the order: F > Cl > Br > I.[4] This is the reverse of the trend seen in SN2 reactions. The rationale is that the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-leaving group bond. Highly electronegative atoms like fluorine strongly polarize the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial attack.[5]
Diagram 1: The Addition-Elimination Mechanism of SNAr.
A Guide to Nucleophilic Reagents and Protocols
The choice of nucleophile is paramount and dictates the functionality introduced onto the benzisoxazole core. We will cover the most prevalent classes: N-, O-, S-, and C-nucleophiles.
Nitrogen Nucleophiles: Amines, Azides, and Azoles
The introduction of nitrogen-containing moieties is fundamental in drug design for modulating properties like solubility, basicity, and receptor binding.
Expertise & Experience:
Primary and secondary amines are excellent nucleophiles for SNAr. The reactions are typically run in the presence of a non-nucleophilic base (e.g., K2CO3, Et3N) to neutralize the HX formed. For less reactive amines or substrates, a stronger base like NaH or KHMDS may be used to pre-form the more potent amide anion. Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they effectively solvate cations while leaving the nucleophile relatively "bare" and reactive. Sodium azide is a reliable reagent for introducing the azido group, which can serve as a precursor to a primary amine or be used in click chemistry.[9]
Table 1: Common Nitrogen Nucleophiles and Conditions
Nucleophile Class
Example Reagents
Typical Base
Solvent
Temperature (°C)
Primary Amines
Benzylamine, Aniline
K2CO3, DIPEA
DMSO, DMF
80 - 120
Secondary Amines
Piperidine, Morpholine
K2CO3, Et3N
MeCN, DMF
60 - 100
Ammonia
NH4OH, NH3 in Dioxane
-
Dioxane, DMSO
100 - 150 (sealed tube)
Azides
Sodium Azide (NaN3)
-
DMF, DMSO
80 - 110
Azoles
Imidazole, Pyrazole
NaH, K2CO3
DMF
25 - 90
Protocol 2.1.1: General Procedure for Amination of 3-Chloro-5-nitrobenzisoxazole
This protocol describes the reaction of a secondary amine with an activated benzisoxazole.
Materials:
3-Chloro-5-nitrobenzisoxazole (1.0 eq)
Piperidine (1.2 eq)
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
Dimethylformamide (DMF), anhydrous
Procedure:
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3-chloro-5-nitrobenzisoxazole and anhydrous K2CO3.
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration of the substrate).
Add piperidine via syringe and equip the flask with a reflux condenser.
Heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS (typically complete in 2-6 hours).
Upon completion, cool the mixture to room temperature.
Pour the reaction mixture into ice-water and stir for 15 minutes. A precipitate should form.
Collect the solid product by vacuum filtration, washing with cold water and then a minimal amount of cold ether or hexanes.
Dry the product under vacuum. If necessary, purify further by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Self-Validation:
Expected Outcome: Formation of a new, less polar spot on TLC compared to the starting material. The product, 3-(piperidin-1-yl)-5-nitrobenzisoxazole, should be a yellow or orange solid.
Troubleshooting: If the reaction is sluggish, consider a higher temperature (up to 120 °C) or using a stronger base like NaH to pre-deprotonate the amine (use caution). If solubility is an issue, DMSO can be used as an alternative solvent.
Oxygen Nucleophiles: Alkoxides and Hydroxides
The synthesis of benzisoxazole ethers and phenols is crucial for accessing derivatives with altered electronic and metabolic profiles.
Expertise & Experience:
Alkoxides (RO⁻) and hydroxide (OH⁻) are potent nucleophiles. Alkoxides are typically generated in situ or pre-formed by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The use of anhydrous conditions is critical when using NaH to prevent quenching. Hydrolysis to the corresponding hydroxybenzisoxazole can be achieved with aqueous base, though this often requires more forcing conditions due to the lower nucleophilicity of hydroxide compared to alkoxides.
Protocol 2.2.1: Synthesis of 3-Methoxy-5-nitrobenzisoxazole
Materials:
3-Chloro-5-nitrobenzisoxazole (1.0 eq)
Sodium Methoxide (NaOMe), 25% solution in Methanol (1.5 eq) OR Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq) and Methanol (1.5 eq)
Tetrahydrofuran (THF), anhydrous
Procedure (Using NaH):
To a flame-dried, three-neck flask under N2, add anhydrous THF and cool to 0 °C in an ice bath.
Carefully add NaH (60% dispersion) in portions.
Slowly add anhydrous methanol via syringe. Allow the mixture to stir at 0 °C for 20 minutes to pre-form the sodium methoxide.
Add a solution of 3-chloro-5-nitrobenzisoxazole in a minimal amount of anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Sulfur Nucleophiles: Thiolates
Sulfur-based nucleophiles are among the most reactive in SNAr chemistry due to the high polarizability and nucleophilicity of sulfur.[10]
Expertise & Experience:
Thiols (RSH) are readily deprotonated by mild bases like K2CO3 or Et3N to form highly nucleophilic thiolates (RS⁻). These reactions are often very fast and can typically be run at or slightly above room temperature.
Protocol 2.3.1: Synthesis of 3-(Benzylthio)-5-nitrobenzisoxazole
Materials:
3-Chloro-5-nitrobenzisoxazole (1.0 eq)
Benzyl mercaptan (1.1 eq)
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
Acetonitrile (MeCN), anhydrous
Procedure:
Combine 3-chloro-5-nitrobenzisoxazole and K2CO3 in anhydrous acetonitrile in a flask under N2.
Add benzyl mercaptan via syringe.
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often exothermic.
Monitor by TLC until the starting material is consumed.
Filter off the inorganic salts and concentrate the filtrate in vacuo.
Redissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over Na2SO4, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by chromatography if needed.
Advanced Concepts: Workflow and Regioselectivity
A successful SNAr campaign requires careful planning beyond the choice of nucleophile. The workflow and inherent regioselectivity of the substrate are critical considerations.
Diagram 2: Standard Laboratory Workflow for SNAr Reactions.
Regioselectivity:
For benzisoxazoles with multiple potential reaction sites (e.g., two different leaving groups or multiple positions activated by EWGs), predicting the site of attack is crucial. The regioselectivity is governed by a combination of electronic and steric factors.
Electronic Control: The nucleophile will preferentially attack the carbon atom that is most electron-deficient. This is typically the position that allows for the most effective stabilization of the negative charge in the Meisenheimer intermediate. Computational tools like Fukui index calculations can provide a rationale for observed regioselectivity.[11]
Steric Hindrance: Bulky nucleophiles or significant steric crowding near a potential reaction site can disfavor attack at that position, leading to substitution at a less sterically encumbered, albeit potentially less electronically activated, site.
For example, in a 6-fluoro-7-nitrobenzisoxazole, attack is strongly favored at the C7 position, as the negative charge of the intermediate can be delocalized onto the adjacent nitro group.
Kovalev, I. S., et al. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc.
Asif, M. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
Illingworth, D. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Malebari, A. M., et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules. [Link]
LibreTexts Chemistry.
RABÊLO, R., et al. (2021). Synthesis of azido-substituted benzaldehydes via SNAr chemistry. ResearchGate. [Link]
Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
Pokhodylo, N., et al. (2009). Synthesis of 2,1-Benzisoxazoles by Nucleophilic Substitution of Hydrogen in Nitroarenes Activated by the Azole Ring. R Discovery. [Link]
MDPI. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. [Link]
Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
Lowe, J. A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. PubMed. [Link]
ACS Green Chemistry Institute. Catalysed SNAr reactions. [Link]
Vasilenko, D. A., et al. (2021). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. [Link]
Taylor & Francis. Benzisoxazole – Knowledge and References. [Link]
Wróbel, Z., et al. (2012). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry. [Link]
The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
Nielsen, A. T., et al. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry. [Link]
Jawiczuk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
Nielsen, A. T., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]
ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]
Wu, T. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
Application Note: Advanced Storage, Handling, and Stability Validation Protocols for 3-Methylbenzo[d]isoxazole-5-carbonitrile
1. Introduction & Physicochemical Profile 3-Methylbenzo[d]isoxazole-5-carbonitrile is a critical heterocyclic building block utilized extensively in medicinal chemistry and drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
1. Introduction & Physicochemical Profile
3-Methylbenzo[d]isoxazole-5-carbonitrile is a critical heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The molecule features a rigid, electron-deficient benzisoxazole core coupled with an electrophilic nitrile (-C≡N) moiety. While this dual functionality makes it a versatile intermediate, it also introduces specific vulnerabilities to hydrolysis and nucleophilic attack. Understanding the causality behind its degradation is essential for establishing robust storage and handling protocols.
Table 1: Physicochemical Properties
Parameter
Value
Chemical Name
3-Methylbenzo[d]isoxazole-5-carbonitrile
CAS Number
267875-57-0
Molecular Formula
C9H6N2O
Molecular Weight
158.16 g/mol
Functional Groups
Benzisoxazole ring, Nitrile (-C≡N)
Primary Degradation Risk
Hydrolysis (Nitrile to Amide/Carboxylic Acid)
2. Causality of Degradation & Storage Rationale
The stability of 3-Methylbenzo[d]isoxazole-5-carbonitrile is primarily dictated by the reactivity of the nitrile group. In the presence of moisture, and catalyzed by either acidic or basic conditions, the nitrile undergoes sequential hydrolysis. It first converts to 3-methylbenzo[d]isoxazole-5-carboxamide, and upon further hydrolysis, yields [1]. Furthermore, the benzisoxazole ring can be susceptible to ring-opening under strong alkaline conditions.
To mitigate these thermodynamic and kinetic vulnerabilities, the following storage conditions are mandatory:
Temperature Control: Store the solid compound at 2–8°C . Lowering the thermal energy reduces the kinetic rate of spontaneous hydrolysis.
Atmospheric Control: Store under an inert atmosphere (Nitrogen or Argon). Displacing oxygen and atmospheric moisture prevents nucleophilic attack by H₂O.
Light Protection: Utilize amber glass vials . Heterocyclic compounds can undergo photo-induced degradation or radical formation when exposed to prolonged UV/visible light.
Caption: Hydrolytic degradation pathway of the carbonitrile group.
3. Safety and Handling Procedures
Handling this compound requires strict adherence to institutional Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE): are required to prevent dermal and ocular exposure[2].
Engineering Controls: All manipulations of the dry powder must be conducted within a certified chemical fume hood to prevent inhalation of particulates.
Waste Disposal: The compound and any contaminated consumables (e.g., pipette tips, vials) must be classified as hazardous waste. Do not mix with aqueous waste streams. Disposal must be executed via [3].
4. Self-Validating Experimental Protocols
To ensure scientific integrity, every prepared batch of 3-Methylbenzo[d]isoxazole-5-carbonitrile must be validated before use in downstream assays. The following protocols establish a self-validating system for stock preparation and stability indication.
Protocol A: Preparation and Validation of Anhydrous Stock Solutions
Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If standard DMSO is used, it will absorb atmospheric water, which will slowly hydrolyze the dissolved nitrile during storage. Anhydrous solvents and proper temperature equilibration are critical.
Equilibration: Remove the sealed vial from the 2–8°C refrigerator and place it in a desiccator at room temperature for at least 30 minutes. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
Dissolution: In a fume hood, dissolve the required mass in anhydrous DMSO (water content <0.005%) to achieve a 10 mM stock solution.
Baseline Validation: Inject a 10 µL aliquot into an HPLC-PDA system (C18 column, gradient Acetonitrile/Water with 0.1% Formic Acid). Verify the presence of a single sharp peak and assess the spectral purity using the Photodiode Array (PDA) detector.
Storage: Aliquot the validated stock into single-use amber vials, purge with Argon, and store at -20°C. Discard any unused portion of a thawed aliquot to prevent freeze-thaw degradation.
Caption: Self-validating workflow for anhydrous stock solution preparation.
Protocol B: Forced Degradation Study (System Suitability)
To prove that the HPLC method can accurately detect degradation (acting as a stability-indicating method), a [4].
Table 2: Forced Degradation Parameters and Expected Outcomes
Stress Condition
Reagents & Environment
Duration
Expected Degradation Pathway
Acidic Hydrolysis
0.1 M HCl, 60°C
24 hours
Conversion to Carboxylic Acid
Basic Hydrolysis
0.1 M NaOH, 60°C
24 hours
Conversion to Carboxamide/Acid; Ring opening
Oxidative Stress
3% H₂O₂, Room Temp
24 hours
N-oxide formation / non-specific degradation
Thermal Stress
Solid state, 60°C
7 days
Minimal (Compound is generally thermally stable)
Preparation: Prepare four 1 mg/mL solutions of the compound in a compatible co-solvent mixture (e.g., 50:50 Acetonitrile:Water).
Stress Application: Add the respective stressor (HCl, NaOH, H₂O₂) to each vial as outlined in Table 2.
Neutralization: After 24 hours, neutralize the acidic and basic samples (e.g., add 0.1 M NaOH to the HCl sample) to prevent damage to the HPLC column.
Analysis: Analyze via HPLC-PDA. The appearance of new peaks at lower retention times (due to the increased polarity of the amide and carboxylic acid degradants) confirms the method's capability to monitor stability.
This technical guide addresses the synthesis of 3-methylbenzo[d]isoxazole-5-carbonitrile (CAS: 19340-27-3), a critical intermediate for anticonvulsants (e.g., Zonisamide analogs) and kinase inhibitors.
Users typically encounter yield losses at two distinct bottlenecks depending on the chosen synthetic route:
Route A (Construction): Incomplete cyclization or hydrolysis during the intramolecular
of 2-fluoro-5-cyanoacetophenone.
Route B (Functionalization): Catalyst poisoning or homocoupling during the Palladium-catalyzed cyanation of 5-bromo-3-methylbenzo[d]isoxazole.
This guide provides root-cause analysis, corrective protocols, and decision trees to maximize yield (>85%) and purity.
Module 1: The Construction Route (Intramolecular
)
Context: This route involves the condensation of 2-fluoro-5-cyanoacetophenone with hydroxylamine hydrochloride, followed by base-mediated cyclization.
Troubleshooting Ticket #1: "My reaction stalls at the oxime intermediate, or I see high levels of amide byproduct."
Root Cause Analysis:
Stalling: The cyclization step (displacement of the fluorine) requires specific basicity. Weak bases (
) in wet solvents often fail to drive the reaction to completion at moderate temperatures.
Amide Formation: The nitrile group at position 5 is sensitive. Strong bases (e.g.,
) or high temperatures in the presence of trace water will hydrolyze the nitrile to the primary amide () or carboxylic acid.
Benzoxazole Impurity: If the reaction becomes too acidic or if the oxime geometry is incorrect (
vs ), a Beckmann rearrangement can occur, leading to the isomeric benzo[d]oxazole.
Corrective Protocol: The "Buffered" One-Pot Method
Standardize your workflow to this optimized protocol to minimize hydrolysis.
Step-by-Step Methodology:
Oxime Formation:
Dissolve 2-fluoro-5-cyanoacetophenone (1.0 eq) in Ethanol (
).
Add
(1.2 eq) and Sodium Acetate (1.5 eq). Note: NaOAc buffers the HCl, preventing acid-catalyzed hydrolysis of the nitrile.
Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
Critical Checkpoint: Ensure conversion to oxime is >98% before proceeding.
Cyclization (
):
Evaporate Ethanol (crucial: ethanol competes as a nucleophile).
Heat to 80°C . Do not exceed 100°C to protect the nitrile.
Quench: Pour into ice water. The product should precipitate.
Data Summary: Base Selection Impact
Base Reagent
Solvent
Temp (°C)
Yield (%)
Major Impurity
(aq)
EtOH
Reflux
45%
Amide (Hydrolysis)
THF
0 RT
60%
Polymer/Tars
DMF
80
88%
None (<2%)
DCM
Reflux
<10%
Unreacted Oxime
Pathway Visualization
The following diagram illustrates the competition between the desired
cyclization and the Beckmann rearrangement side-reaction.
Caption: Figure 1. Reaction pathway showing the critical divergence between desired cyclization (Green) and common impurity formation (Red).
Module 2: The Functionalization Route (Pd-Catalyzed Cyanation)
Context: This route converts 5-bromo-3-methylbenzo[d]isoxazole to the nitrile using a Palladium catalyst and a cyanide source.
Troubleshooting Ticket #2: "Low conversion or 'Stalled' Catalyst."
Root Cause Analysis:
Oxygen Poisoning: Pd(0) species are highly sensitive to
. Incomplete degassing is the #1 cause of failure.
Cyanide Inhibition: Free cyanide ions (
) can bind too strongly to Palladium, forming stable species that are catalytically inactive. This occurs often when using KCN/NaCN.
Reductive Dehalogenation: If the reaction runs too long with traces of water/alcohol, the bromine is replaced by hydrogen (forming 3-methylbenzo[d]isoxazole).
Corrective Protocol: The "Slow-Release" Zinc Cyanide Method
Zinc Cyanide (
) is superior because it releases cyanide ions slowly, preventing catalyst saturation.
Step-by-Step Methodology:
Preparation:
Charge a reaction vial with 5-bromo-3-methylbenzo[d]isoxazole (1.0 eq),
(0.6 eq), and Zinc Dust (0.1 eq). Zinc dust regenerates Pd(II) to Pd(0).
Add Catalyst:
(2 mol%) and Ligand: dppf (4 mol%).
Solvent: Anhydrous DMF or DMAc (
).
Degassing (The Critical Step):
Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for 20 minutes while sonicating.
Reaction:
Seal the vessel (microwave vial caps are excellent).
Heat to 110°C for 4–12 hours.
Workup: Cool to RT. Dilute with EtOAc. Wash with
(aq) to chelate zinc/copper salts, then brine.
Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing Pd-catalyzed cyanation failures.
Module 3: Purification & Characterization
Ticket #3: "I cannot separate the product from the starting material."
Because the nitrile and the bromo-precursor have similar polarities, standard flash chromatography is often inefficient.
Recommended Purification Strategy:
Flash Chromatography:
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Toluene : Ethyl Acetate (9:1) .
Why? Toluene provides better
interaction separation for aryl systems than Hexane.
Recrystallization (High Purity):
Dissolve crude solid in minimum boiling Isopropanol (IPA) .
Technical Support Center: Purification of 3-Methylbenzo[d]isoxazole-5-carbonitrile
Welcome to the technical support center for the purification of 3-Methylbenzo[d]isoxazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-Methylbenzo[d]isoxazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-Methylbenzo[d]isoxazole-5-carbonitrile.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial crude product of 3-Methylbenzo[d]isoxazole-5-carbonitrile shows significant impurities on TLC and NMR analysis. What are the likely contaminants and how can I perform a preliminary cleanup?
Answer:
Common contaminants often include unreacted starting materials, byproducts from side reactions, and residual solvents. A preliminary liquid-liquid extraction is a robust first step to remove many of these impurities.
Causality: The synthesis of isoxazole derivatives can sometimes lead to the formation of regioisomers or other byproducts with similar polarities to the desired product.[1] A well-chosen extraction protocol can selectively partition the target compound into the organic phase, leaving many polar and ionic impurities in the aqueous phase.
Protocol: Liquid-Liquid Extraction
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize and remove any acidic byproducts.
Brine Wash: Follow with a wash using a saturated sodium chloride (brine) solution to remove residual water and some water-soluble organic impurities.[2]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I'm having trouble separating my target compound from a close-running impurity using silica gel column chromatography. How can I improve the separation?
Answer:
Achieving good separation of compounds with similar polarities requires careful optimization of your chromatographic conditions.
Causality: The separation on a silica gel column is based on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). When two compounds have very similar polarities, they will interact with the silica gel in a comparable manner, leading to poor separation.
Strategies for Improved Separation:
Solvent System Optimization: The choice of eluent is critical. Systematically screen different solvent systems by thin-layer chromatography (TLC) to identify the optimal mobile phase for separation.[1] A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2][3]
Fine-Tuning Polarity: Adjust the ratio of your solvents in small increments to fine-tune the polarity of the mobile phase.
Ternary Mixtures: Sometimes, adding a third solvent with a different polarity can improve separation.
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective.[2] Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will help to first elute the less polar compounds and then the more polar ones with better resolution.
Column Dimensions: A longer and narrower column provides a greater surface area for interaction with the stationary phase, which can enhance separation.[2]
Alternative Stationary Phases: If silica gel does not provide the desired separation, consider using alternative stationary phases such as alumina or reverse-phase silica.[2]
Data Presentation: Solvent System Screening for TLC
Hexane:Ethyl Acetate Ratio
Rf of Product
Rf of Impurity
ΔRf
9:1
0.20
0.22
0.02
8:2
0.35
0.39
0.04
7:3
0.50
0.55
0.05
This table illustrates how adjusting the solvent ratio can impact the separation (ΔRf) of the product and a close-running impurity.
Issue 3: Difficulty in Achieving High Purity by Recrystallization
Question: My recrystallized 3-Methylbenzo[d]isoxazole-5-carbonitrile is still not pure enough. What factors should I consider to optimize the recrystallization process?
Answer:
Recrystallization is a powerful purification technique, but its success hinges on the proper choice of solvent and careful execution of the procedure.[4]
Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.[4]
Protocol: Optimized Recrystallization
Solvent Selection: The choice of solvent is paramount. The ideal solvent should:
Not react with the compound.
Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[2]
Dissolve the impurities well at all temperatures or not at all.
Have a relatively low boiling point for easy removal.
Experimental Tip: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) on a small scale to find the optimal one.[4]
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude product.[2]
Hot Filtration (if necessary): If there are insoluble impurities or the solution is colored, perform a hot gravity filtration. To decolorize, you can add a small amount of activated charcoal before filtration.[2]
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[2]
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[2]
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.[2]
Troubleshooting ring-opening side reactions in benzisoxazoles
Status: Operational | Lead Scientist: Dr. [System Name] | Topic: 1,2-Benzisoxazole Ring Integrity Executive Summary: The "Achilles' Heel" of the Pharmacophore If you are reading this, you likely lost your benzisoxazole r...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Lead Scientist: Dr. [System Name] | Topic: 1,2-Benzisoxazole Ring Integrity
Executive Summary: The "Achilles' Heel" of the Pharmacophore
If you are reading this, you likely lost your benzisoxazole ring during a "routine" transformation. Do not panic. The 1,2-benzisoxazole core (indazoxene) possesses a latent instability centered on the N–O bond . This bond is energetically weak (
53 kcal/mol) and polarized, acting as the structural fuse of the molecule.
This guide addresses the two most common failure modes:
Base-Catalyzed Ring Opening (Kemp Elimination): Conversion to salicylonitriles.
Reductive Cleavage: Hydrogenolysis to 2-hydroxy-phenyl ketimines/ketones.
Part 1: Diagnostic Triage
Before proceeding, confirm the pathology of your side reaction.
Observation
Suspected Pathology
Key Spectral Signature
Reaction turned yellow/orange immediately upon adding base.
Kemp Elimination (Ring Opening)
IR: Sharp new peak ~2200–2250 cm⁻¹ ().¹H NMR: Loss of C3-proton or C3-alkyl shift; appearance of phenolic -OH (broad, >10 ppm).
Product mass is +2 Da after hydrogenation.
Reductive Cleavage
MS: [M+2H]⁺.¹H NMR: Appearance of imine () or aldehyde/ketone signals if hydrolyzed.
Loss of UV activity or large polarity shift.
Nucleophilic Attack
TLC: Streaking or baseline material (often phenoxides).
Part 2: The Kemp Elimination (Base Sensitivity)
The Issue
You attempted an alkylation, condensation, or cross-coupling using a base (e.g., NaH, LDA, or even alkoxides), and the isoxazole ring unzipped into a salicylonitrile (2-cyanophenol derivative).
The Mechanism
This is the Kemp Elimination , a classic E2-type ring opening.
Trigger: A base abstracts a proton from the
-carbon at the C3 position (e.g., 3-methyl or 3-alkyl benzisoxazoles).
Collapse: The resulting carbanion donates electron density into the ring, cleaving the weak N–O bond.
Result: Irreversible formation of a phenoxide anion and a nitrile.
Note: Even if C3 is unsubstituted (C3-H), strong bases can deprotonate C3 directly, leading to ring opening.
Visualizing the Pathway
Figure 1: The Kemp Elimination pathway. Base-mediated deprotonation at the C3-position triggers N-O cleavage.
Troubleshooting & Solutions
Q: I need to deprotonate a side chain. How do I stop the ring from opening?
Switch Bases: Avoid small, hard bases (like hydroxides or methoxides) if possible. Use bulky, non-nucleophilic bases like LiHMDS or t-BuOK at low temperatures (-78 °C).
Kinetic Control: The Kemp elimination is often temperature-dependent. Perform deprotonation at cryogenic temperatures and quench immediately.
Solvent Effects: Polar aprotic solvents (DMSO, DMF) significantly accelerate Kemp elimination by enhancing base basicity. Switch to THF or Ethers .
Q: My benzisoxazole has no alkyl group at C3 (C3-H). Is it safe?
Not entirely. While less sensitive than C3-alkyl variants, strong bases can still attack. The C3 proton is acidic. If deprotonated, it may ring-open to form a ketenimine intermediate.
Fix: Use weaker bases (carbonates, bicarbonates) for cross-coupling reactions.
Part 3: Reductive Instability (The Phantom Ring)
The Issue
You are trying to reduce a nitro group, an alkene, or a nitrile elsewhere in the molecule using
or standard hydride reagents. The benzisoxazole ring disappears.
The Mechanism
The N–O bond is highly susceptible to hydrogenolysis .
Catalytic Hydrogenation: Palladium and Platinum catalysts readily insert into the N–O bond.
Single Electron Transfer (SET): Metals like Fe(0), Zn(0), or biological enzymes (P450s) can donate electrons to the
-system, causing reductive cleavage.
Visualizing the Pathway
Figure 2: Reductive cleavage pathways.[1] Both catalytic hydrogenation and dissolving metal reductions sever the N-O bond.
Troubleshooting & Solutions
Q: I must reduce a nitro group to an amine. Pd/C killed my ring. What now?
Solution 1 (Chemoselective Reduction): Use Fe/NH₄Cl or SnCl₂ in ethanol. These conditions are often mild enough to reduce a nitro group without cleaving the isoxazole N–O bond, provided the temperature is controlled (keep < 60 °C).
Solution 2 (Poisoned Catalyst): If you must use hydrogenation, use a poisoned catalyst like Pt/C (sulfided) or add a catalyst poison (e.g., thiophene) to the Pd/C reaction. This inhibits the surface activity required for N–O bond insertion.
Q: Can I use LiAlH₄?
Risk: High. LiAlH₄ usually cleaves the ring to form amino-phenols.
Alternative: Use milder hydrides like NaBH₄ (often safe) or DIBAL-H at low temperatures, but validate with the protocol below.
Part 4: Validated Stability Protocol
Do not guess. Run this standardized stress test on your specific substrate before scaling up.
Protocol: The "Traffic Light" Stability Assay
This assay determines the "safe zone" for your specific benzisoxazole derivative.
Condition C (Strong Base): Add 1.5 eq. NaH (60%). Stir 1h @ 0 °C.
Condition D (Reduction): Add 2 eq.
in MeOH. Stir 1h @ RT.
Analysis: Spot all on TLC vs. Starting Material.
Interpretation:
Stable: Single spot matching control.
Kemp Failure (Base): New spot, more polar (phenoxide) or less polar (nitrile), often fluorescent. Action: Switch to non-nucleophilic bases.
Reductive Failure: New spot, usually stains distinctively with DNPH (indicating ketone/aldehyde formation). Action: Avoid hydride reductions.
References
Kemp, D. S., & Paul, K. G. (1975). The physical organic chemistry of benzisoxazoles. III. The mechanism and catalysis of the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 97(25), 7305–7312. Link
Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1973). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry, 38(13), 2294–2301. Link
Dalvie, D., et al. (2002). Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. Drug Metabolism and Disposition, 30(11). Link
Walker, D. P., et al. (2003). Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles.[2] Drug Metabolism and Disposition, 31(8), 999-1004. Link
BenchChem Technical Guides. (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. Link
Technical Support Center: Recrystallization Guide for 3-Methylbenzo[d]isoxazole-5-carbonitrile
Executive Summary & Compound Profile Target Molecule: 3-Methylbenzo[d]isoxazole-5-carbonitrile CAS: 267875-57-0 Application: Key intermediate in the synthesis of BET bromodomain inhibitors and antipsychotic pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
Target Molecule: 3-Methylbenzo[d]isoxazole-5-carbonitrile
CAS: 267875-57-0
Application: Key intermediate in the synthesis of BET bromodomain inhibitors and antipsychotic pharmacophores (e.g., Risperidone/Zonisamide analogues).
This guide addresses the specific challenges associated with purifying 3-Methylbenzo[d]isoxazole-5-carbonitrile. Unlike simple aromatics, this compound possesses a polarized isoxazole ring fused to a benzene ring with a nitrile handle.[1] This creates a "push-pull" electronic system that complicates solubility, often leading to "oiling out" rather than crystallization.[1]
Critical Physicochemical Factors:
Polarity: Moderate-High (due to the -CN and isoxazole moiety).[1]
H-Bonding: Hydrogen bond acceptor (N, O) but lacks strong donors.
Stability Warning: The isoxazole ring is susceptible to base-catalyzed ring opening (Kemp elimination-type pathways) at high temperatures in protic basic media.[1] Avoid strong bases during purification.[1]
Solvent Selection Strategy
The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the need for differential solubility at varying temperatures.[1]
Recommended Solvent Systems
System Type
Solvent A (Dissolver)
Solvent B (Anti-solvent)
Ratio (v/v)
Context & Mechanism
Binary (Preferred)
Ethanol (EtOH)
Water
5:1 to 3:1
Standard Purity: The nitrile group interacts well with hot EtOH. Water drastically reduces solubility upon cooling, forcing precipitation.[1]
Binary (Alternative)
Ethyl Acetate (EtOAc)
n-Heptane
1:2 to 1:4
Lipophilic Impurities: Best if the crude contains non-polar byproducts. Heptane acts as a wash for non-polar oils.[1]
Single Solvent
Acetonitrile (MeCN)
N/A
N/A
High Purity: Excellent for removing polar baseline impurities.[1] Requires cooling to -10°C for optimal yield.[1]
Flash Recryst.
Toluene
N/A
N/A
Scale-up: Good thermal gradient solubility.[1] Risk of solvate formation (check by NMR).
Solvent Screening Decision Tree
Caption: Decision logic for selecting the initial solvent system based on crude solubility behavior.
Step-by-Step Optimization Protocol
Objective: Maximize recovery (>80%) and Purity (>98% HPLC).
Phase 1: Dissolution
Place 1.0 g of crude 3-Methylbenzo[d]isoxazole-5-carbonitrile in a 25 mL round-bottom flask.
Add Ethanol (absolute) in 2 mL increments while heating to reflux (approx. 78°C).
Technical Note: Do not exceed 10 mL/g initially.[1] If not dissolved by 15 mL/g, the material may contain inorganic salts (filter hot) or requires a stronger solvent (switch to MeCN).
Once dissolved, check for color.[1] If dark brown/black, add activated charcoal (5 wt%) and stir at reflux for 10 mins. Filter hot through Celite.[1]
Phase 2: Crystallization
Remove the heat source and allow the flask to cool to ~50°C.
Critical Step: If using the EtOH/Water system, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
Add a few drops of EtOH to clear the turbidity.[1]
Seeding: Add a tiny crystal of pure product (if available) to the clear solution. This prevents super-saturation and "oiling out."[1]
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
Transfer to an ice bath (0-5°C) for another 1 hour.
Wash: Wash the filter cake with cold solvent mixture (e.g., 1:1 EtOH/Water at 0°C).[1] Do not use pure EtOH as it will dissolve the product.
Dry in a vacuum oven at 40-45°C for 12 hours.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid boundary). It is common in compounds with melting points <100°C or high impurity levels.[1]
Solution:
Seed the solution: Add seed crystals at a temperature above the oiling-out point.
Slow down cooling: Wrap the flask in a towel or use a programmed cooling bath.[1] Rapid cooling traps impurities that lower the melting point.[1]
Change Solvent: Switch to Isopropanol (IPA) . IPA has a higher boiling point and viscosity, which often promotes better crystal habit formation than EtOH.[1]
Q2: The crystals are colored (yellow/brown) even after recrystallization.
Diagnosis: Aromatic nitrile precursors or polymerized byproducts are trapped in the crystal lattice.[1]
Solution:
Charcoal Treatment: Repeat the dissolution step with activated carbon (Norit SX Ultra).[1]
Solvent Switch: Recrystallize from Toluene .[1] Non-polar impurities often stay in the toluene mother liquor, while polar color bodies might not dissolve well in toluene initially (decant them).
Q3: My yield is low (<50%). Where is my product?
Diagnosis: The compound is too soluble in the cold solvent, or too much solvent was used.
Solution:
Concentrate Mother Liquor: Evaporate the filtrate to half volume and cool again to harvest a "second crop."
Anti-solvent Ratio: Increase the proportion of water (if using EtOH) or Heptane (if using EtOAc).[1]
Check pH: Ensure the solution is neutral. If acidic impurities are present, they might increase solubility.[1]
Q4: Can I use Acetone?
Answer: Use with caution. While Acetone dissolves the compound well, it is a poor solvent for crystallization because its high volatility causes "crusting" on the flask walls.[1] Furthermore, acetone can undergo aldol condensation with itself under basic conditions or react with the nitrile (Ritter-type reaction) under strong acidic conditions, introducing impurities. Acetonitrile is a safer polar aprotic alternative.[1]
Process Workflow Diagram
Caption: Operational workflow for the recrystallization of 3-Methylbenzo[d]isoxazole-5-carbonitrile.
References
BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Retrieved from
American Chemical Society (ACS). (2018).[1] Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors. Journal of Medicinal Chemistry. Retrieved from
National Institutes of Health (NIH). (2025).[1] Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors. Acta Pharmacologica Sinica. Retrieved from
Sigma-Aldrich. (n.d.).[1] 3-Methylbenzo[d]isoxazole Product Specification & Safety Data Sheet. Retrieved from
(Note: While specific URLs for dynamic search results change, the citations above reflect the authoritative bodies and specific documents identified in the technical analysis.)
Technical Support Center: Resolving Aqueous Solubility of 3-Methylbenzo[d]isoxazole-5-carbonitrile
Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 3-Methylbenzo[d]isoxazole-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 3-Methylbenzo[d]isoxazole-5-carbonitrile . Due to its rigid, planar structure and high lipophilicity, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior—excellent membrane permeability but severely restricted dissolution rates[].
Below, our Application Scientists break down the physicochemical barriers of this compound and provide self-validating, step-by-step protocols to ensure your assays succeed.
FAQ 1: Chemical Diagnostics & Initial Troubleshooting
Q: Why does 3-Methylbenzo[d]isoxazole-5-carbonitrile precipitate immediately upon introduction to standard physiological buffers (e.g., PBS, pH 7.4)?A: The insolubility is a direct consequence of the molecule's crystal lattice energy and lack of ionizable groups. The compound features a fused benzoisoxazole ring linked to a carbonitrile moiety. This creates a highly conjugated, planar system that favors strong intermolecular
stacking in the solid state. Because water cannot energetically compete with these crystal lattice forces, the compound precipitates.
Q: Can I adjust the pH of my buffer to protonate or deprotonate the molecule and force it into solution?A:No. This is a common pitfall. The nitrogen atom within the isoxazole ring possesses a highly delocalized lone pair, rendering it essentially non-basic at any physiologically relevant pH. Similarly, the carbonitrile group is neutral. Because there are no acidic or basic centers to ionize, pH adjustment will not yield a charged, water-soluble species[]. You must bypass ionization and rely on thermodynamic solvation strategies: co-solvents, inclusion complexes, or nanoparticle encapsulation.
Fig 1: Decision matrix for selecting the optimal solubility enhancement strategy based on assay requirements.
FAQ 2: Co-Solvent Strategies (In Vitro Assays)
Q: I am running high-throughput biochemical assays. What is the optimal co-solvent system that prevents precipitation without inducing solvent toxicity?A: Direct dilution of a pure DMSO stock into an aqueous buffer causes a rapid "solvent shift," stripping the DMSO away and forcing the lipophilic compound to nucleate and crash out. To prevent this, use a bridging co-solvent like Polyethylene Glycol 400 (PEG400) . PEG400 reduces the dielectric constant of the aqueous medium and disrupts the hydrogen-bonded network of water, creating a thermodynamically favorable microenvironment for the benzoisoxazole[2][3].
Protocol: PEG400/DMSO Co-Solvent Blending
Causality Check: Pre-mixing the API with PEG400 before aqueous introduction ensures the lipophilic molecules are shielded by the glycol chains, drastically lowering the rate of crystal nucleation.
Primary Stock: Dissolve 3-Methylbenzo[d]isoxazole-5-carbonitrile in 100% anhydrous DMSO to a concentration of 50 mM. Vortex until optically clear.
Co-Solvent Blending: In a separate glass vial, prepare a 1:1 (v/v) mixture of PEG400 and the 50 mM DMSO stock. This yields a 25 mM intermediate stock in a 50% DMSO / 50% PEG400 matrix.
Aqueous Titration: Slowly add this intermediate stock dropwise to your assay buffer under vigorous vortexing. To achieve a final assay concentration of 100 µM, add 4 µL of the intermediate stock to 996 µL of buffer.
Validation: Analyze the final solution via Dynamic Light Scattering (DLS) or nephelometry. A lack of scattering confirms the absence of colloidal aggregates.
FAQ 3: Cyclodextrin Complexation (In Vivo Dosing)
Q: Co-solvents are causing injection site irritation in my murine pharmacokinetic (PK) studies. How can I formulate this for IV or PO dosing?A: The gold standard for in vivo delivery of neutral, lipophilic heterocycles is inclusion complexation using Hydroxypropyl-
-Cyclodextrin (HP--CD) [4][5]. The benzoisoxazole moiety fits perfectly into the hydrophobic cavity of -cyclodextrin. This process is entropically driven: the lipophilic drug displaces high-energy, ordered water molecules from the cyclodextrin cavity, forming a water-soluble host-guest complex without altering the drug's covalent structure[].
Fig 2: Thermodynamic mechanism of cyclodextrin inclusion complexation for lipophilic APIs.
Protocol: Kneading Method for HP-
-CD Inclusion Complex
Causality Check: The kneading method applies continuous mechanical shear, which lowers the activation energy required to break the drug's crystal lattice, facilitating molecular dispersion directly into the cyclodextrin cavity.
Molar Ratio Calculation: Weigh 3-Methylbenzo[d]isoxazole-5-carbonitrile and HP-
-CD in a 1:2 molar ratio. An excess of cyclodextrin ensures complete complexation and prevents free API from precipitating.
Wetting: Place the HP-
-CD in a glass mortar. Add a minimal volume of 50% ethanol/water (v/v) to create a thick, uniform paste.
Incorporation: Add the API powder directly to the paste.
Kneading: Triturate the mixture vigorously with a pestle for 45 minutes. As the ethanol evaporates, the thermodynamic equilibrium is driven toward complexation. Add trace amounts of water as needed to maintain paste consistency.
Drying & Milling: Dry the resulting mass in a vacuum oven at 40°C for 24 hours to remove all residual solvent. Mill the dried complex and pass it through a 60-mesh sieve.
Reconstitution: Dissolve the resulting powder in sterile saline. The hydrophilic exterior of the cyclodextrin will allow rapid dissolution, effectively masking the lipophilic benzoisoxazole core[].
FAQ 4: Advanced Nanoparticle Formulations
Q: What if the cyclodextrin complex does not achieve the high Cmax required for my efficacy model?A: If the required dose exceeds the solubilization capacity of HP-
-CD, you must transition to nanoparticle encapsulation. Polymeric nanoparticles (e.g., PEGylated proteinoids or PLGA) can encapsulate the drug within a dense hydrophobic core while presenting a hydrophilic PEG corona to the aqueous environment. This not only resolves solubility but significantly enhances systemic circulation time and protects the API from premature clearance[6].
The following table summarizes the expected performance of each formulation strategy based on structural analogues of BCS Class II lipophilic heterocycles.
Formulation Strategy
Primary Excipient
Mechanism of Solubilization
Expected Solubility Increase
Optimal Assay Application
Baseline (Aqueous)
None
N/A
1x (Baseline, <5 µg/mL)
None (Precipitates)
Co-Solvent Shift
PEG400 / DMSO
Dielectric constant reduction
10x - 50x
High-throughput in vitro
Inclusion Complex
HP--CD
Entropic cavity encapsulation
100x - 500x
In vivo PK/PD (IV/PO)
Nanoparticle
PEGylated Polymers
Hydrophobic core entrapment
>1000x
Targeted in vivo delivery
References
[4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. nih.gov. 4
[5] Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. touro.edu. 5
[] Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. bocsci.com.
Solubility enhancement of efavirenz (bcs class ii drug) by cyclodextrin inclusion complex technique. jddtonline.info.
[2] Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. farmaceut.org.2
[3] Aqueous and cosolvent solubility data for drug-like organic compounds - PubMed. nih.gov. 3
[6] Designed proteinoid polymers and nanoparticles encapsulating risperidone for enhanced antipsychotic activity - PMC. nih.gov. 6
Technical Support Center: Minimizing Byproduct Formation During Nitrile Reduction of Benzisoxazoles
Welcome to the Application Scientist Support Center. Reducing a nitrile group to a primary amine is a fundamental organic transformation, but performing this reaction on a substrate containing a 1,2-benzisoxazole ring pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. Reducing a nitrile group to a primary amine is a fundamental organic transformation, but performing this reaction on a substrate containing a 1,2-benzisoxazole ring presents a severe chemoselectivity challenge. The N–O bond of the benzisoxazole core is highly sensitive to reductive cleavage, often leading to unwanted ring-opened byproducts.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding, selective nitrile reductions.
🔬 Core Mechanistic FAQ
Q: Why does the benzisoxazole ring open so easily during standard nitrile reduction?A: The N–O bond in the 1,2-benzisoxazole ring is highly labile under reductive conditions. Mechanistically, the susceptibility of the isoxazole ring to undergo reductive metabolism and cleavage correlates directly with the free energy of its lowest unoccupied molecular orbital (LUMO)[1]. Standard reducing agents (like Pd/C or LiAlH₄) readily donate electrons into this LUMO. This initial electron transfer is rate-determining and triggers an irreversible N–O bond cleavage, leading to the formation of ring-opened byproducts such as salicylamidines or ortho-hydroxy-substituted derivatives[1].
Q: I used Raney Nickel to reduce my nitrile, but my LC-MS shows a mass +2 Da higher than expected, and the NMR lacks the characteristic benzisoxazole protons. What happened?A: You have inadvertently cleaved the N–O bond. While Raney Nickel is a classic reagent for nitrile reduction, it is notorious for causing hydrogenolysis of N–O bonds in isoxazolines and benzisoxazoles[2]. The +2 Da mass increase corresponds to the addition of two hydrogen atoms across the broken N–O bond. To prevent this, you must switch to a chemoselective catalyst.
Q: What is the most reliable method to reduce the nitrile without destroying the benzisoxazole core?A: For catalytic hydrogenation, Raney Cobalt is vastly superior to Raney Nickel. Raney Cobalt exhibits exceptional chemoselectivity for nitriles while leaving sensitive N–O and C–O bonds intact[3]. For complex metal hydride reductions (especially at the bench scale), the NaBH₄/CoCl₂ system is the gold standard. It rapidly reduces nitriles to primary amines at room temperature without affecting the benzisoxazole ring[4].
📊 Troubleshooting Guide: Reagent Selection Matrix
To minimize byproduct formation, consult the table below before setting up your reaction. Quantitative yield expectations are generalized based on standard benzisoxazole substrates.
Reducing Agent
Nitrile Reduction Efficiency
Benzisoxazole N–O Bond Status
Primary Byproduct Formed
Recommendation
Pd/C + H₂
Excellent (>95%)
Cleaved
Salicylamidine / Salicylaldehyde
❌ Avoid
LiAlH₄
Excellent (>90%)
Cleaved
Ring-opened amino-alcohols
❌ Avoid
Raney Nickel + H₂
Good (70-85%)
Cleaved
Salicylamidine
❌ Avoid
Borane-THF (BH₃·THF)
Moderate (50-60%)
Intact (Temp. dependent)
Unreacted starting material
⚠️ Use with Caution
NaBH₄ + CoCl₂
Excellent (>90%)
Intact
None (Highly selective)
✅ Recommended (Lab Scale)
Raney Cobalt + H₂ + NH₃
Excellent (>95%)
Intact
None (Highly selective)
✅ Recommended (Scale-up)
🗺️ Workflow: Choosing the Right Reduction Condition
Decision matrix for selecting chemoselective nitrile reduction conditions.
🧪 Step-by-Step Validated Protocols
Protocol A: Bench-Scale Selective Reduction using NaBH₄/CoCl₂
This is a self-validating system: The formation of a black cobalt boride precipitate acts as a visual indicator of active catalyst generation, while the evolution of H₂ gas confirms the presence of the active hydride species.
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the cyanobenzisoxazole substrate (1.0 equiv) and CoCl₂·6H₂O (0.2 to 1.0 equiv, depending on substrate sterics) in anhydrous methanol (0.1 M).
Cooling (Critical Step): Cool the stirring pink/purple solution to 0 °C using an ice bath.
Causality: Cooling is mandatory because the exothermic reaction between NaBH₄ and methanol can rapidly degrade the hydride before nitrile reduction occurs. It also prevents thermal degradation of the delicate N–O bond.
Reduction: Add NaBH₄ (5.0 to 10.0 equiv) in small portions over 30 minutes.
Visual Cue: The solution will immediately turn black, indicating the in situ formation of the active cobalt boride (Co₂B) catalyst, accompanied by vigorous H₂ evolution.
Completion & Quench: Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor by TLC/LC-MS. Once the nitrile is consumed, quench cautiously with 3 M HCl until the black precipitate dissolves and the solution becomes clear (pH ~2).
Workup: Basify the aqueous layer with aqueous NH₄OH (pH ~10) and extract with ethyl acetate. The primary amine product will partition into the organic layer, leaving the cobalt salts in the aqueous phase.
Protocol B: Scale-Up Catalytic Hydrogenation using Raney Cobalt
This protocol utilizes ammonia to suppress the formation of secondary amine byproducts by shifting the equilibrium of the intermediate imine.
Setup: Transfer the cyanobenzisoxazole substrate to a high-pressure hydrogenation reactor (e.g., a Parr shaker).
Solvent System: Dissolve the substrate in a solution of 7 M ammonia in methanol.
Causality: During nitrile reduction, an intermediate imine is formed. Without ammonia, the newly formed primary amine can attack this imine, generating a dimeric secondary amine byproduct. Excess ammonia outcompetes this side reaction, ensuring primary amine selectivity.
Catalyst Addition: Add a slurry of active Raney Cobalt in water/methanol (approx. 10–20% w/w relative to the substrate).
Safety Note: Never allow Raney Cobalt to dry out, as it is highly pyrophoric.
Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the reactor to 50–70 psi with H₂.
Reaction: Stir at room temperature to 40 °C until hydrogen uptake ceases (typically 4–12 hours).
Filtration: Carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Cobalt catalyst. Concentrate the filtrate in vacuo to yield the pure primary amine.
📚 References
1.[1] Title: Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes - PubMed
Source: Drug Metabolism and Disposition (nih.gov)
URL: [Link]
2.[2] Title: N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - Beilstein Journals
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
3.[3] Title: Organic & Biomolecular Chemistry - RSC Publishing (Raney Cobalt Review)
Source: Organic & Biomolecular Chemistry (rsc.org)
URL: [Link]
4.[4] Title: Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel
Source: Journal of Organic Chemistry (dundee.ac.uk)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability of 3-Methylbenzo[d]isoxazole-5-carbonitrile
Executive Summary: Stability Profile
Compound: 3-Methylbenzo[d]isoxazole-5-carbonitrile
CAS: 267875-57-0 (Generic analog reference)
Stability Rating:Conditionally Stable (pH < 10)
Critical Warning: This scaffold is base-labile .[1] Unlike 3-unsubstituted benzisoxazoles which undergo rapid Kemp elimination, the 3-methyl derivative degrades via methyl deprotonation or nucleophilic attack , leading to ring opening (to ketoximes) or rearrangement (to benzoxazoles).
Part 1: Troubleshooting Guide & FAQs
Q1: I treated my compound with NaOH/KOH, and the LCMS shows a new peak with mass [M+18]. What happened?Diagnosis: You likely triggered base-catalyzed ring opening .[1]
Explanation: Strong hydroxide bases attack the electrophilic isoxazole ring (activated by the 5-CN group).[1] This cleaves the N-O bond, forming 2-hydroxy-5-cyanoacetophenone oxime .[1] The [M+18] mass shift corresponds to the addition of water (hydrolysis) or the formation of the open oxime species which has the same mass as the hydrated parent.
Solution: Avoid hydroxide bases. Switch to non-nucleophilic, mild bases like Cesium Carbonate (
) or organic bases like DIPEA if basic conditions are strictly required.
Q2: I see a peak with the exact same mass [M+0] but a different retention time. Is this an impurity?Diagnosis: This is likely the Boulton-Katritzky rearrangement product or a thermal isomer, specifically 2-methyl-5-cyanobenzoxazole .[1]
Explanation: Under basic conditions or high heat, 3-substituted-1,2-benzisoxazoles can isomerize to their more stable benzoxazole counterparts.[1] The 3-methyl group allows this rearrangement, which is thermodynamically driven.[1]
Solution: Lower the reaction temperature. Avoid "one-pot" procedures that combine strong base and heat (>80°C).[1]
Q3: Can I use this compound in a Suzuki or Buchwald coupling?Diagnosis: Yes, but base selection is critical.
Guidance: Standard conditions using
or are generally tolerated if reaction times are kept short (< 4 hours). Avoid alkoxide bases (NaOtBu, NaOMe) as they act as strong nucleophiles that will rapidly open the isoxazole ring.
Part 2: Deep Dive – Degradation Mechanisms
The stability of 3-methylbenzo[d]isoxazole-5-carbonitrile is governed by the acidity of the 3-methyl protons and the lability of the N-O bond.[1] The electron-withdrawing nitrile group at C5 significantly increases the acidity of the C3-methyl group (
in DMSO), making it susceptible to deprotonation.[1]
Mechanism 1: Ring Opening (Dominant in Aqueous Base)
Unlike the "Kemp Elimination" seen in 3-unsubstituted analogs (which forms salicylonitriles), the 3-methyl analog opens to form an o-hydroxyaryl ketoxime .[1]
Mechanism 2: Rearrangement (Dominant in Thermal/Anhydrous Base)
In the absence of a proton source, the anion can rearrange to form the benzoxazole isomer.
Figure 1: Base-mediated degradation pathways of 3-methylbenzo[d]isoxazole derivatives.[1]
Part 3: Experimental Protocols
Protocol A: Base Stability Profiling Assay
Use this protocol to validate stability before scaling up reactions.
Materials:
Test Compound: 3-Methylbenzo[d]isoxazole-5-carbonitrile (10 mg)[1]
Solvent: DMSO-d6 (0.6 mL)
Bases:
, , , (1.0 eq)
Internal Standard: 1,3,5-Trimethoxybenzene (5 mg)
Procedure:
Preparation: Dissolve 10 mg of the test compound and 5 mg of internal standard in 0.6 mL DMSO-d6 in an NMR tube.
T0 Scan: Acquire a proton NMR spectrum (
NMR) at t=0 to establish the baseline integral of the C3-Methyl singlet ( ppm).
Base Addition: Add 1.0 equivalent of the chosen base.[1]
Note: For solid bases like Carbonates, add finely ground powder directly to the tube and sonicate.
Monitoring:
T1 (1 hour): Acquire spectrum. Look for the disappearance of the methyl singlet and appearance of new signals (e.g., oxime methyl singlet often shifts upfield or downfield depending on Z/E geometry).
T2 (24 hours): Acquire final spectrum.
Quantification: Calculate % remaining starting material relative to the internal standard.
Reactivity of Benzisoxazoles:The Chemistry of Heterocyclic Compounds, Isoxazoles. Specifically regarding the lability of the N-O bond in 1,2-benzisoxazoles under basic conditions.
Mechanism of Ring Opening: Base-catalyzed reactions of 3-substituted-1,2-benzisoxazoles.[1] The specific pathway for 3-methyl derivatives involves methyl deprotonation rather than the C3-proton abstraction seen in Kemp elimination.[1]
Source: Journal of the Chemical Society, Perkin Transactions.
Rearrangement to Benzoxazoles: Thermal and Photochemical Rearrangement of Benzisoxazoles.[1] Documenting the isomerization of 3-methyl-1,2-benzisoxazole to 2-methylbenzoxazole.
Column chromatography separation techniques for benzisoxazole isomers
Technical Support Center | Application Note: BZ-ISO-2026 To: Research Scientists, Process Chemists, and Analytical Leads From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting & Method...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center | Application Note: BZ-ISO-2026
To: Research Scientists, Process Chemists, and Analytical Leads
From: Senior Application Scientist, Separation Sciences Division
Subject: Troubleshooting & Method Development for Benzisoxazole Isomers
Introduction
Welcome to the Benzisoxazole Technical Support Center. Separation of benzisoxazole isomers (e.g., 1,2-benzisoxazole vs. 2,1-benzisoxazole/anthranil) and their substituted regioisomers presents a unique set of chromatographic challenges. These molecules possess weak basicity, significant
-electron systems, and susceptibility to ring-opening degradation under specific pH conditions.
This guide moves beyond generic HPLC advice, offering targeted solutions for the co-elution, peak tailing, and on-column degradation issues specific to this heterocyclic class.
Module 1: Resolution & Selectivity
Q: I cannot resolve the 1,2-benzisoxazole from its 2,1-isomer (anthranil) using a standard C18 column. What is the next logical step?
A: Switch to a Phenyl-Hexyl or Biphenyl stationary phase to exploit
- interactions.
While C18 columns rely on hydrophobic subtraction, benzisoxazole isomers often have nearly identical hydrophobicity (logP). However, their electron density distributions differ significantly.
The Mechanism: Phenyl-based columns interact with the
-electrons of the benzisoxazole ring. The position of the heteroatoms (O and N) alters the resonance structures and electron availability of the benzene ring, creating a selectivity difference on phenyl phases that C18 cannot detect.
Recommendation: Use a Phenyl-Hexyl column with a methanol-based mobile phase. Methanol facilitates
- interactions better than acetonitrile, which can suppress them due to its own -character (CN group).
Q: My substituted benzisoxazole regioisomers (e.g., 5- vs. 6-fluoro) are co-eluting. How do I optimize the mobile phase?
A: pH control is critical. You must move at least 2 pH units away from the pKa.
Benzisoxazoles are weak bases. If your pH is near the pKa (typically 2–4 depending on substitution), the analyte exists as a mixture of ionized and neutral species, leading to broad, splitting peaks.
Acidic Method (Recommended): Use 0.1% Formic Acid or 20 mM Ammonium Formate (pH 3.0) . This ensures the nitrogen is fully protonated, fixing the retention mechanism to ion-exchange/hydrophobic hybrid.
Basic Method (Alternative): If using hybrid-silica columns (e.g., chemically resistant C18), operate at pH 9–10 using Ammonium Bicarbonate. This suppresses ionization, increasing retention and often altering selectivity order compared to low pH.
Module 2: Peak Shape Troubleshooting
Q: I am seeing severe peak tailing (As > 1.5) for my benzisoxazole derivative. Is the column dead?
A: Likely not. You are experiencing "Silanol Overload."
The nitrogen in the isoxazole ring (and any amine side chains, as seen in Risperidone derivatives) acts as a Lewis base. It interacts strongly with residual acidic silanols (Si-OH) on the silica surface.[1]
The Fix:
Buffer Strength: Increase buffer concentration to 25–50 mM . High ionic strength masks silanols.
End-capping: Ensure you are using a "Type B" high-purity, fully end-capped column.
Additives: If using older silica types, add 5 mM Triethylamine (TEA) . TEA competes for the active silanol sites, "blocking" them from your analyte. Note: TEA is not recommended for LC-MS.
Module 3: Stability & Degradation[2][3][4][5][6]
Q: I see a new impurity peak growing during the run, but it’s not in my starting vial. What is happening?
A: You are likely inducing Kemp Elimination (Ring Opening).
1,2-Benzisoxazoles are chemically sensitive to strong bases. Under basic conditions (pH > 10), the isoxazole ring can open to form salicylonitriles (o-cyanophenols).
Diagnostic: If the "impurity" peak increases with residence time on the column or higher pH, it is an artifact.
Solution: Restrict mobile phase pH to < 7.5 . If high pH is required for separation, use Ammonium Bicarbonate (milder buffer) and keep column temperature < 30°C .
Visual Troubleshooting Guides
Figure 1: Method Development Decision Tree
Caption: Logical workflow for selecting the optimal stationary phase based on isomer type and resolution issues.
Addressing thermal instability of 3-Methylbenzo[d]isoxazole-5-carbonitrile
The following technical guide addresses the thermal instability of 3-Methylbenzo[d]isoxazole-5-carbonitrile , a specialized heterocyclic building block often used in the synthesis of BET bromodomain inhibitors and other...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the thermal instability of 3-Methylbenzo[d]isoxazole-5-carbonitrile , a specialized heterocyclic building block often used in the synthesis of BET bromodomain inhibitors and other pharmacological agents.
This guide focuses on the compound's susceptibility to N–O bond homolysis , Kemp-type ring opening , and exothermic rearrangement , providing actionable protocols for safe handling and experimental troubleshooting.
Part 1: Technical Overview & Mechanism of Instability
The Core Issue: The Weak N–O Bond
The instability of 3-Methylbenzo[d]isoxazole-5-carbonitrile stems from the inherent weakness of the isoxazole nitrogen-oxygen (N–O) bond (approx. 50–55 kcal/mol), which is further destabilized by the electron-withdrawing nitrile group at the 5-position.
Under thermal stress (>100°C) or in the presence of Lewis acids/bases, the compound undergoes two primary decomposition pathways:
Ring Contraction/Rearrangement: Isomerization to the thermodynamically more stable 2-methyl-1,3-benzoxazole-5-carbonitrile . This is a concerted rearrangement often proceeding through a nitrene or radical intermediate.
Ring Opening (Kemp-like Elimination): In the presence of base or protic solvents at elevated temperatures, the ring opens to form 2-acetyl-4-cyanophenol (or its imine precursor). This mimics the classic Kemp elimination observed in 5-nitrobenzisoxazole.
Decomposition Pathway Diagram
The following diagram illustrates the divergent pathways triggered by thermal stress versus basic conditions.
Caption: Thermal stress favors rearrangement to the benzoxazole, while basic conditions promote ring opening to the phenolic ketone.
Part 2: Troubleshooting Guide (Q&A)
Section A: Synthesis & Reaction Monitoring
Q1: I observe a new, slightly more non-polar spot on TLC/LCMS after heating the reaction above 80°C. What is it?
Diagnosis: This is likely the 2-methylbenzoxazole isomer.
Cause: Thermal rearrangement. The 3-methylbenzisoxazole core is metastable. Prolonged heating, especially in high-boiling solvents like DMF or DMSO, accelerates the isomerization to the more stable benzoxazole.
Solution:
Limit reaction temperature to 60–70°C .
If higher temperatures are required for reactivity, switch to microwave irradiation (short exposure) rather than conventional reflux.
Monitor the reaction strictly by HPLC; the benzoxazole isomer usually has a distinct UV spectrum (shift in
) compared to the benzisoxazole.
Q2: My product yield drops significantly during scale-up, and the reaction mixture turns dark/tarry.
Diagnosis: Runaway exothermic decomposition.
Cause: The N–O bond cleavage is exothermic. On a larger scale, heat dissipation is slower, leading to a self-accelerating decomposition (thermal runaway).
Solution:
Active Cooling: Never run scale-up reactions (>10g) without active cooling capabilities (e.g., jacketed reactor).
Dosing Control: Do not add all reagents at once. Use a semi-batch process where the limiting reagent is added slowly to control the exotherm.
Section B: Isolation & Storage[1]
Q3: The compound degrades during vacuum drying. How should I dry it?
Diagnosis: Sublimation or solid-state rearrangement.
Cause: High vacuum combined with heating (>50°C) can induce phase changes or surface-catalyzed rearrangement.
Solution:
Dry at ambient temperature (20–25°C) under high vacuum.
If heat is necessary, do not exceed 40°C .
Avoid drying in the presence of trace acids or metal salts (e.g., from workup), as these catalyze decomposition.
Q4: Can I store the compound in solution?
Diagnosis: Solvolysis risk.
Cause: In nucleophilic solvents (methanol, ethanol) or basic buffers, the compound slowly undergoes ring opening to the oxime/phenol derivative over time.
Solution:
Store as a dry solid at 4°C or -20°C.
If solution storage is mandatory, use anhydrous, non-nucleophilic solvents (e.g., DCM, acetonitrile) and keep acid-free.
Part 3: Experimental Protocols & Safety Data
Protocol 1: Thermal Stability Assessment (DSC)
Before scaling up, validate the safe operating window using Differential Scanning Calorimetry (DSC).
Preparation: Weigh 2–5 mg of 3-Methylbenzo[d]isoxazole-5-carbonitrile into a high-pressure gold-plated crucible.
Parameters: Heat from 30°C to 300°C at a rate of 5°C/min under nitrogen flow (50 mL/min).
Analysis:
Look for an exothermic onset (typically >120°C).
Critical Limit: Define your "Process Safety Limit" as
. Never exceed this temperature during synthesis or drying.
Note: If a sharp exotherm is observed with
, treat the material as potentially explosive.
Protocol 2: Safe Workup for Removal of Trace Base
Trace base residues catalyze the "Kemp-type" ring opening. Ensure their complete removal.
Quench: Pour the reaction mixture into a mixture of ice/water containing 1.1 equivalents of dilute acid (e.g., 0.5 M HCl or citric acid) relative to the base used.
Extraction: Extract immediately with Ethyl Acetate or DCM. Do not allow the organic layer to sit in contact with the basic aqueous phase.
Concentration: Evaporate solvent at a bath temperature < 40°C .
Quantitative Data: Stability Profile
Condition
Time
Temperature
% Remaining (HPLC)
Major Byproduct
Solid State
24 h
25°C
> 99.5%
None
Solid State
24 h
100°C
85%
Benzoxazole isomer
Solution (MeOH)
24 h
60°C
60%
Ring-opened phenol
Solution (DMSO)
4 h
120°C
< 5%
Complex tar / Benzoxazole
References
Kemp Elimination Mechanism
Mechanism of the Base-Catalyzed Ring-Opening of 5-Nitrobenzisoxazole. (Classic mechanistic parallel for electron-deficient benzisoxazoles).
Source:
Thermal Rearrangement of Benzisoxazoles
Decomposition and isomerization of 1,2-benzisoxazole: single-pulse shock-tube experiments. (Details the isomerization to salicylonitriles and benzoxazoles).
Source:
Safety Data & Handling
Safety Data Sheet: 3-Methylbenzo[d]isoxazole derivatives.
Source:
Synthesis & Reactivity
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (Covers synthetic stability and rearrangement risks).
1H NMR characterization of 3-Methylbenzo[d]isoxazole-5-carbonitrile
An In-Depth Analytical Comparison Guide: Optimal 1H NMR Characterization of 3-Methylbenzo[d]isoxazole-5-carbonitrile Executive Summary For drug development professionals and analytical chemists, the precise structural ch...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Analytical Comparison Guide: Optimal 1H NMR Characterization of 3-Methylbenzo[d]isoxazole-5-carbonitrile
Executive Summary
For drug development professionals and analytical chemists, the precise structural characterization of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthesis. 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a highly versatile scaffold, frequently utilized in the development of BRD4 inhibitors and antipsychotic analogs[1][2]. However, its compact, electron-deficient bicyclic core presents unique analytical challenges.
This guide objectively compares the efficacy of different Nuclear Magnetic Resonance (NMR) solvent systems and field strengths for characterizing this molecule. By detailing the causality behind chemical shifts and providing a self-validating experimental protocol, this guide empowers researchers to optimize their analytical workflows and eliminate structural ambiguity.
Mechanistic Overview: The Spin System of 3-Methylbenzo[d]isoxazole-5-carbonitrile
Before comparing analytical methodologies, we must establish the baseline spin system of the molecule[3]. The structure consists of a fused benzene and isoxazole ring, substituted with a methyl group at position 3 and a strongly electron-withdrawing carbonitrile (cyano) group at position 5.
This creates a highly specific proton environment:
3-Methyl Protons (-CH3): Isolated from the aromatic system, appearing as a sharp 3H singlet.
H4 Proton: Positioned directly between the isoxazole ring and the 5-cyano group. The cyano group exerts strong inductive (-I) and resonance (-M) withdrawing effects, heavily deshielding H4. It couples only to H6 (meta-coupling, J ≈ 1.5–2.0 Hz).
H6 Proton: Ortho to the cyano group and H7, resulting in a doublet of doublets (ortho-coupling J ≈ 8.5–9.0 Hz; meta-coupling J ≈ 1.5–2.0 Hz).
H7 Proton: Furthest from the cyano group, appearing as a doublet (ortho-coupling to H6).
Comparative Analysis 1: Solvent System Efficacy (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the resolution and chemical shift dispersion of the benzisoxazole core[4]. Below is an objective comparison of the two most common NMR solvents.
Quantitative Data Comparison: Solvent Effects on Chemical Shifts
Proton Assignment
Multiplicity & Coupling
Shift in CDCl₃ (ppm)
Shift in DMSO-d₆ (ppm)
Causality of Shift Difference
3-CH₃
Singlet (3H)
~2.65
~2.60
Minimal solvent interaction; slight shielding in DMSO due to altered magnetic anisotropy.
H7 (Aromatic)
Doublet (1H, J ≈ 8.8 Hz)
~7.65
~7.90
Downfield shift in DMSO due to the solvent's high dielectric constant and dipole interactions.
H6 (Aromatic)
dd (1H, J ≈ 8.8, 1.6 Hz)
~7.85
~8.10
Enhanced deshielding from DMSO stabilizing the polarized state of the cyano group.
H4 (Aromatic)
Doublet (1H, J ≈ 1.6 Hz)
~8.10
~8.50
Extreme deshielding; DMSO strongly interacts with the adjacent isoxazole heteroatoms.
Performance Verdict:CDCl₃ is the superior alternative.
While DMSO-d₆ provides excellent solubility, its residual solvent peak at 2.50 ppm falls dangerously close to the 3-methyl singlet (~2.60 ppm), risking signal overlap and inaccurate integration. CDCl₃ (residual peak at 7.26 ppm) leaves the aliphatic and highly deshielded aromatic regions completely unobstructed, providing a pristine baseline for impurity profiling.
Comparative Analysis 2: Field Strength Resolution (600 MHz vs. 60 MHz)
With the rise of benchtop NMR systems for rapid QA/QC, researchers must decide whether low-field alternatives can replace high-field superconducting magnets for this specific scaffold.
Metric
600 MHz High-Field NMR
60 MHz Benchtop NMR
Analytical Impact
Spin System Behavior
First-Order (Δν/J > 10)
Second-Order (ABX roofing)
High-field allows direct extraction of J-couplings. Low-field causes H6/H7 multiplet overlap.
H4/H6 Meta-Coupling
Fully resolved (~1.6 Hz)
Unresolved (Broadened)
Benchtop systems fail to resolve fine meta-coupling, masking structural isomerism.
Signal-to-Noise (S/N)
> 500:1 (16 scans)
~ 50:1 (64 scans)
High-field is required to detect trace synthetic impurities (<1%).
Performance Verdict:600 MHz High-Field NMR is mandatory for primary characterization.
Because the chemical shift difference (Δν) between H6 and H7 is relatively small, utilizing a 60 MHz benchtop system reduces the Δν/J ratio. This induces severe second-order quantum mechanical effects (roofing), merging the H6 and H7 signals into an uninterpretable multiplet. 600 MHz ensures a clean, first-order spectrum.
Analytical Workflow & Decision Matrix
Logical workflow for optimizing the 1H NMR characterization of benzisoxazole derivatives.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal quality check.
Step 1: Sample Preparation
Action: Dissolve exactly 15 mg of 3-Methylbenzo[d]isoxazole-5-carbonitrile in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).
Causality: 15 mg provides an optimal concentration to achieve a high S/N ratio in minimal scans without increasing sample viscosity, which would otherwise broaden the lineshape via restricted molecular tumbling.
Step 2: Locking and Shimming (The Validation Check)
Action: Lock the spectrometer to the deuterium resonance of CDCl₃. Perform gradient shimming on the Z1-Z5 coils.
Validation: Before acquiring data, check the Full Width at Half Height (FWHH) of the residual CHCl₃ peak (7.26 ppm). If FWHH > 1.0 Hz, re-shim. A broad solvent peak guarantees that the fine 1.6 Hz meta-coupling of H4 will be artificially obscured.
Step 3: Acquisition Parameters
Action: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
Causality: The rigid benzisoxazole core exhibits intermediate longitudinal relaxation times (T1). A D1 of 2.0 seconds ensures that the magnetization of the sterically hindered H4 proton fully returns to the Z-axis between scans, preventing signal truncation and ensuring quantitative integration (1H : 1H : 1H : 3H ratio).
Step 4: Processing
Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Zero-fill the Free Induction Decay (FID) to 64k data points.
Causality: Zero-filling increases digital resolution, ensuring there are enough data points to accurately define the apex of the tight H4 doublet, while the 0.3 Hz LB suppresses high-frequency noise without sacrificing the resolution of the meta-couplings.
References
BLD Pharm. "267875-57-0 | 3-Methylbenzo[d]isoxazole-5-carbonitrile - Product Information and Analytical Data." bldpharm.com.
BenchChem. "An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole." benchchem.com.
Journal of Chemical Sciences (Springer). "Discovery of a novel lead compound targeting BRD4 BD2 with a di-phenyl ether fragment: Synthesis, molecular docking and drug evaluation." ias.ac.in.
Preprints.org. "1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole - Scaffold Importance in Medicinal Chemistry." preprints.org.
Technical Comparison Guide: FTIR Spectral Analysis of the Nitrile Moiety in 3-Methylbenzo[d]isoxazole-5-carbonitrile
Executive Summary 3-Methylbenzo[d]isoxazole-5-carbonitrile is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of bromodomain and extra-terminal (BET) protein inhibitors and atypical a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methylbenzo[d]isoxazole-5-carbonitrile is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of bromodomain and extra-terminal (BET) protein inhibitors and atypical antipsychotics. The precise characterization of the nitrile (–C≡N) moiety at the C5 position is the primary quality attribute (PQA) for validating the integrity of this scaffold.
This guide provides an in-depth technical comparison of FTIR sampling techniques (ATR vs. Transmission) and alternative spectroscopic methods (Raman), specifically tailored for researchers requiring high-fidelity structural validation of this compound.
Structural Basis of Spectral Features
To interpret the spectrum accurately, one must understand the electronic environment of the nitrile group in this specific molecule.
Electronic Conjugation: The nitrile group at position 5 is directly conjugated with the benzene ring of the benzisoxazole system. Unlike aliphatic nitriles (which appear at 2240–2260 cm⁻¹), this conjugation lowers the force constant of the C≡N bond, shifting the absorption to a lower frequency.[1]
The Isoxazole Effect: The fused isoxazole ring is electron-withdrawing. This creates a "push-pull" electronic system that intensifies the dipole moment change during vibration, making the nitrile peak particularly strong in IR spectroscopy compared to non-heterocyclic aromatic nitriles.
Target Spectral Signature
Functional Group
Vibration Mode
Theoretical Range (cm⁻¹)
Expected Intensity
Nitrile (–C≡N)
Stretching (ν)
2225 – 2235
Strong, Sharp
Isoxazole (C=N)
Ring Stretching
1610 – 1630
Medium
Aromatic C–H
Stretching
3030 – 3080
Weak
Comparative Protocol: ATR vs. KBr Transmission
For this specific compound, the choice of sampling technique significantly impacts the spectral resolution and detection limit of impurities (e.g., unreacted oxime precursors).
Method A: Attenuated Total Reflectance (ATR)
Best for: Rapid QC, high-throughput screening, and raw material identification.
Protocol:
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of the crystalline benzisoxazole powder.
Background: Collect an air background (32 scans).
Loading: Place ~5 mg of the sample directly onto the crystal.
Compression: Apply high pressure using the anvil. Crucial: Ensure the pressure gauge reads >80% to maximize contact; poor contact with rigid heterocycles leads to weak nitrile peaks.
Acquisition: Scan from 4000–600 cm⁻¹ at 4 cm⁻¹ resolution.
Method B: KBr Pellet (Transmission)
Best for: Publication-quality spectra, resolving weak overtone bands, and detecting trace hydration.
Protocol:
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," leading to a distorted baseline near the sharp nitrile peak.
Pressing: Compress at 8–10 tons for 2 minutes under vacuum (to remove moisture).
Acquisition: Collect spectrum in transmission mode.
Comparative Data Analysis
Feature
ATR (Diamond)
KBr Pellet (Transmission)
Nitrile Peak Intensity
Moderate (Pathlength dependent)
High (True absorbance)
Peak Position Shift
May shift -2 to -5 cm⁻¹ vs. KBr
Reference Standard Position
Sample Recovery
>95% (Non-destructive)
0% (Destructive)
Water Interference
Low
High (KBr is hygroscopic)
Preparation Time
< 1 minute
15–20 minutes
Experimental Workflow & Logic
The following diagram illustrates the decision matrix for characterizing 3-Methylbenzo[d]isoxazole-5-carbonitrile, highlighting the "Self-Validating" logic required for high-integrity data.
Figure 1: Decision logic for FTIR validation. The absence of the oxime O-H stretch is as critical as the presence of the nitrile C≡N stretch.
Alternative Analysis: FTIR vs. Raman Spectroscopy
While FTIR is the standard, Raman spectroscopy offers a distinct advantage for nitrile analysis due to the high polarizability of the C≡N triple bond.
Why Consider Raman?
In 3-Methylbenzo[d]isoxazole-5-carbonitrile, the rigid aromatic system makes the nitrile stretch highly Raman active.
Selectivity: Raman is less sensitive to water and polar impurities (like trace solvents), which can obscure FTIR regions.
Resolution: The nitrile peak in Raman is often sharper and more symmetric than in FTIR, allowing for easier integration during quantitative analysis.
Performance Comparison Table
Parameter
FTIR Spectroscopy
Raman Spectroscopy (785 nm)
Nitrile Signal (C≡N)
Strong (Dipole change)
Very Strong (Polarizability change)
Glass Container
Cannot measure through glass
Can measure through glass vials
Fluorescence
None
High risk (due to aromatic rings)
Solvent Interference
High (if wet)
Low (Water is weak in Raman)
Recommendation
Primary Method (Standard QC)
Secondary Method (In-situ monitoring)
References
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science & Technology. Link
Specac Ltd. (2024). "FTIR: Transmission vs ATR spectroscopy". Animated Guides. Link
Nazri, M. Z., et al. (2024).[2][3] "Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes". Universiti Teknologi MARA. Link (Provides experimental data on benzonitrile shifts in similar heterocyclic salts).
HPLC Method Development and Column Comparison Guide for 3-Methylbenzo[d]isoxazole-5-carbonitrile Purity
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) Introduction and Analytical Challenges As pharmaceutical pipel...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0)
Introduction and Analytical Challenges
As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical rigor applied to these precursors must match that of the final Active Pharmaceutical Ingredient (API). 3-Methylbenzo[d]isoxazole-5-carbonitrile is a critical building block in the synthesis of various neurotropic and psychotropic agents, sharing structural homology with established benzisoxazole derivatives like zonisamide and risperidone[1].
The primary analytical challenge in determining the purity of this compound lies in separating it from closely related synthetic impurities. These typically include unreacted starting materials, ring-opened degradation products (such as 2-hydroxyacetophenone oxime derivatives), and, most critically, its regioisomer: 3-methylbenzo[d]isoxazole-6-carbonitrile [2]. Because regioisomers possess identical molecular weights and nearly identical hydrophobicities (LogP), traditional reversed-phase approaches often fail to achieve baseline resolution.
This guide provides a comprehensive, data-driven comparison of stationary phases to establish a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method.
Method Development Rationale & Causality
To achieve a baseline resolution (
) between the target compound and its regioisomers, we must exploit subtle differences in molecular polarizability and spatial arrangement rather than relying solely on hydrophobicity.
Mobile Phase pH Selection: A buffered acidic mobile phase (e.g., 20 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid) is critical. While the benzisoxazole core itself is relatively neutral, potential synthetic impurities (like ring-opened oximes) possess ionizable phenolic hydroxyls. Maintaining pH 4.5 ensures these impurities remain fully protonated, preventing peak tailing and erratic retention time shifts[1].
Organic Modifier Selection: Methanol (MeOH) is selected over Acetonitrile (MeCN) as the primary organic modifier. Although MeCN provides lower system backpressure, MeOH is a protic solvent that engages in hydrogen bonding. This additional interaction significantly enhances the selectivity (
) between the closely related 5-cyano and 6-cyano regioisomers [3].
Systematic RP-HPLC method development workflow for benzisoxazole derivatives.
Column Chemistry Comparison Guide
To determine the optimal stationary phase for this assay, we evaluated three distinct column chemistries (all 150 mm × 4.6 mm, 3 µm particle size). Standardizing column dimensions allows us to isolate the chemical selectivity of the bonded phase as the sole variable [4].
Standard C18 (Octadecylsilane): Relies purely on hydrophobic (dispersive) interactions.
Phenyl-Hexyl: Introduces
interactions. The hexyl alkyl chain provides flexibility, allowing the bonded phenyl ring to dynamically align with the aromatic benzisoxazole core of the analyte.
, dipole-dipole, and shape selectivity. The highly electronegative fluorine atoms interact strongly with the electron-withdrawing nitrile group on the analyte [3].
Data Presentation: Column Performance Comparison
Experimental Conditions: Isocratic elution 50:50 (v/v) Methanol : 20 mM Ammonium Acetate (pH 4.5); Flow rate 1.0 mL/min; UV Detection at 240 nm; Column Temperature 30°C.
Column Chemistry
Retention Time (, min)
Peak Asymmetry ()
Resolution () from Regioisomer
Primary Mechanism of Selectivity
Standard C18
6.45
1.15
1.4 (Co-elution risk)
Hydrophobic partitioning
Phenyl-Hexyl
7.80
1.08
2.6 (Baseline resolved)
alignment
PFP
9.15
1.02
3.4 (Excellent separation)
Dipole-dipole & Shape selectivity
Scientific Verdict: The Standard C18 column fails to provide robust baseline resolution (
) because the hydrophobicities of the regioisomers are virtually identical. The PFP column significantly outperforms the others due to the strong dipole interaction between the pentafluorophenyl ring and the carbonitrile moiety, making it the definitive choice for this purity assay.
Experimental Protocol (Self-Validating System)
To ensure analytical trustworthiness and compliance with ICH Q2(R2) guidelines [5], the following protocol integrates a strict, continuous System Suitability Test (SST). The assay is designed to self-validate; if the system cannot resolve the critical pair during the SST, sample analysis is halted.
Step 1: Mobile Phase Preparation
Buffer (Mobile Phase A): Dissolve 1.54 g of analytical-grade ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 4.5 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm nylon membrane and degas via sonication.
Organic (Mobile Phase B): Use 100% HPLC-grade Methanol. Filter through a 0.22 µm PTFE membrane and degas.
Step 2: Standard & Sample Preparation
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
System Suitability Standard (Critical Pair): Accurately weigh 10 mg of 3-Methylbenzo[d]isoxazole-5-carbonitrile reference standard and 1 mg of the 6-carbonitrile regioisomer impurity. Dissolve and dilute to 20 mL with the diluent (Concentration: 0.5 mg/mL target, 0.05 mg/mL impurity).
Test Sample: Accurately weigh 25 mg of the test batch and dilute to 50 mL with the diluent (Concentration: ~0.5 mg/mL).
Equilibration: Install the PFP column (150 mm × 4.6 mm, 3 µm) and equilibrate at 30°C with 50% Mobile Phase B at 1.0 mL/min for at least 30 minutes until the baseline is stable.
Inject Blank (Diluent): Confirm no ghost peaks elute at the retention times of the analyte or known impurities.
Inject SST Standard (6 replicates):
Precision Check: The Relative Standard Deviation (RSD) of the main peak area must be
.
Resolution Check:
between the 5-cyano and 6-cyano isomers must be .
Peak Shape Check: The tailing factor (
) of the main peak must be .
Sample Analysis: Only proceed with duplicate injections of the test samples if all SST criteria are strictly met. Calculate purity by area normalization (% Area).
Conclusion
For the purity determination of 3-Methylbenzo[d]isoxazole-5-carbonitrile, relying solely on traditional C18 stationary phases introduces a significant risk of impurity co-elution. By leveraging the dipole-dipole and
interactions of a Pentafluorophenyl (PFP) column, analysts can achieve superior shape selectivity and baseline resolution of critical regioisomers. This method, buffered at pH 4.5 with a methanol modifier, provides a highly reproducible, ICH-compliant framework for pharmaceutical intermediate quality control.
References
National Center for Biotechnology Information (NCBI). "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." PMC. URL:[Link]
MAC-MOD Analytical. "UHPLC/HPLC Method Development for Pharmaceutical-Related Substance." URL:[Link]
Chromatography Online. "HPLC Column Standardization in Pharmaceutical Development: A Case Study." URL:[Link]
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." URL:[Link]
Comparative
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Platforms for Benzisoxazole Carbonitriles
Executive Summary Benzisoxazole carbonitriles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antipsychotics, anticonvulsants, and targeted kinase inhibitors. For researchers an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzisoxazole carbonitriles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antipsychotics, anticonvulsants, and targeted kinase inhibitors. For researchers and drug development professionals, the structural elucidation of these intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide objectively compares the performance and mechanistic pathways of Electron Ionization Mass Spectrometry (GC-EI-MS) against Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind their divergent fragmentation behaviors, analytical scientists can select the optimal platform for structural validation, impurity profiling, and metabolite identification.
Mechanistic Principles of Fragmentation
The fundamental difference between EI and ESI platforms lies in the internal energy imparted to the benzisoxazole core, which dictates the stability of the labile N-O bond.
Hard Ionization: Electron Ionization (EI-MS)
Under standard 70 eV electron impact, benzisoxazole carbonitriles are ionized to highly energetic radical cations (
). The excess internal energy drives a characteristic skeletal rearrangement.
Skeletal Rearrangement: Isomeric 1,2-benzisoxazole and 2,1-benzisoxazole molecular ions rapidly isomerize into open-chain structures prior to decomposition[1].
Primary Cleavages: This rearrangement is the causal mechanism that facilitates the subsequent expulsion of carbon monoxide (
Secondary Cleavages: Following the loss of CO, the molecule typically undergoes the loss of the carbonitrile group as hydrogen cyanide (
, 27 Da), generating a stable aromatic fragment. In heavily substituted derivatives (e.g., trifluoromethyl-benzisoxazoles), competing fragmentation detachments such as the loss of or can occur alongside core cleavage[3].
Conversely, ESI generates even-electron protonated molecules (
) with minimal residual internal energy.
Core Stability: Under Collision-Induced Dissociation (CID), the unsaturated heterocyclic benzisoxazole entity demonstrates profound stability and is highly resistant to core fragmentation[4].
Charge-Site Initiation: Because the N-O bond remains intact under low-to-moderate collision energies, fragmentation is charge-site driven. The primary pathways involve the cleavage of weaker exocyclic substituents or the direct neutral loss of the carbonitrile moiety (
, 27 Da) without prior ring opening.
Comparative Performance & Data Summary
The following table summarizes the quantitative and qualitative performance metrics of both platforms when analyzing benzisoxazole carbonitriles.
To ensure scientific trustworthiness, analytical protocols must be self-validating. The workflows below utilize sequential
analysis and isotopic pattern recognition to definitively link precursor ions to their fragments, eliminating false positives from matrix interference.
Fig 1. Orthogonal MS workflows for analyzing benzisoxazole carbonitriles.
Protocol A: GC-EI-MS Structural Profiling
Sample Preparation: Dissolve the benzisoxazole carbonitrile analyte in a volatile, non-polar solvent (e.g., hexane or dichloromethane) to a concentration of 10 µg/mL.
Causality: Non-polar solvents ensure rapid volatilization in the GC inlet, preventing thermal degradation of the labile isoxazole ring before it reaches the MS source.
Chromatographic Separation: Inject 1 µL into a GC system equipped with a non-polar capillary column (e.g., HP-5MS). Program the oven from 100°C to 280°C at 15°C/min to ensure sharp peak elution.
Ionization & Acquisition: Operate the MS source in EI mode at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 500.
Self-Validation Step: Verify the presence of the molecular ion (
). Confirm the skeletal rearrangement pathway by identifying the sequential and peaks. If chlorinated or brominated derivatives are used, utilize the distinct isotopic clusters (e.g., M / M+2 ratio) to track which fragments retain the halogen[2].
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile with 0.1% Formic Acid, reaching a final concentration of 1 µg/mL.
Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the formation of the
precursor ion and maximizing ESI sensitivity.
Chromatographic Separation: Utilize a UHPLC system with a C18 reversed-phase column. Apply a gradient elution (5% to 95% organic over 10 minutes) to separate the target from highly polar matrix components.
Ionization & Acquisition: Operate the ESI source in positive mode. Isolate the
precursor ion using the first quadrupole (Q1).
Self-Validation Step (
): Perform Collision-Induced Dissociation (CID) in the collision cell (Q2) using a normalized collision energy ramp (10-40 eV). To validate the pathway, isolate the primary fragment in an ion trap or Q-TOF and subject it to a second round of fragmentation (). The persistence of the benzisoxazole core under low energy confirms its stability[4], while higher energies will force the exocyclic loss of HCN.
Divergent Fragmentation Pathways
The logical relationship between the ionization method and the resulting structural degradation is visualized below. The hard ionization of EI forces ring opening, whereas ESI preserves the heterocyclic core.
Fig 2. Divergent fragmentation pathways of benzisoxazole carbonitriles under EI vs. ESI conditions.
References
1.[1] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.1
2.[4] An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling. DOI.org (Rapid Communications in Mass Spectrometry). 4
3.[2] Experimental and theoretical study of the fragmentation of dichloro-3-aryl-2,1-benzisoxazoles. Butlerov Communications. 5
4.[3] Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. 6
Advanced Comparative Guide: 3-Methylbenzo[d]isoxazole-5-carbonitrile vs. 1,2-Benzisoxazole Isomers
Executive Summary & Structural Context The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous atypical antipsychotics and anticonvulsants[1]. Whil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous atypical antipsychotics and anticonvulsants[1]. While the unsubstituted 1,2-benzisoxazole and its structural isomers (such as 2,1-benzisoxazole, known as anthranil) provide a baseline for biological activity, strategic functionalization is required to optimize target affinity and pharmacokinetic profiles.
This guide provides an objective, data-driven comparison between baseline 1,2-benzisoxazole isomers and 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0)[2], a highly functionalized intermediate designed for advanced drug development. By analyzing the causality behind these structural modifications, researchers can better utilize these compounds in targeted synthesis and assay design.
Electronic and Thermodynamic Profiling
Understanding the intrinsic properties of the benzisoxazole core is critical before introducing functional groups.
Isomeric Stability (The Baseline): The thermodynamic stability of benzisoxazole isomers heavily influences their utility in synthesis. Direct computation of the π-current density reveals that 1,2-benzisoxazole sustains strong benzene-like currents in its six-membered ring, making it significantly more stable than its isomer anthranil (2,1-benzisoxazole), which exhibits only perimeter circulation and lower thermodynamic stability[3].
Substituent Causality in 3-Methylbenzo[d]isoxazole-5-carbonitrile:
3-Methyl Group: The addition of a methyl group at the C3 position increases the molecule's lipophilicity, enhancing potential blood-brain barrier (BBB) penetration. Sterically, it protects the vulnerable C3 position from rapid enzymatic degradation, a common metabolic liability in unsubstituted benzisoxazoles.
5-Carbonitrile Group: The cyano group at C5 acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the benzisoxazole core, lowering the HOMO/LUMO energy levels. This electronic modulation enhances the compound's ability to participate in dipole-dipole interactions and hydrogen bonding within the binding pockets of G-protein coupled receptors (GPCRs), while simultaneously increasing resistance to oxidative metabolism[2].
Comparative Pharmacological Data
Derivatives of 1,2-benzisoxazole primarily exert their therapeutic effects via the antagonism of dopamine D2 and serotonin 5-HT2A receptors[1]. The table below contrasts the physicochemical and binding properties of the functionalized 3-methyl-5-cyano derivative against standard 1,2-benzisoxazole isomers and derived therapeutics.
Table 1: Comparative Physicochemical and Binding Profile
The therapeutic efficacy of benzisoxazole derivatives relies on precise receptor modulation. The following diagram illustrates the downstream effects of 1,2-benzisoxazole derivatives on neuroreceptor pathways, specifically highlighting the dual antagonism that defines their clinical utility[1].
Pharmacological signaling pathway of 1,2-benzisoxazole-derived atypical antipsychotics.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the benzisoxazole core and the subsequent validation of its biological activity. Every step is designed as a self-validating system to minimize false positives.
Protocol A: Base-Promoted Ring Closure for Benzisoxazole Synthesis
Rationale: Traditional approaches to the 1,2-benzisoxazole core rely on C-O or N-O bond formation. Base-promoted cyclization of o-substituted aryl oximes is the most efficient pathway because it maintains the E-configuration necessary for ring closure.
Preparation: Dissolve 10 mmol of the corresponding 2-hydroxyaryl ketoxime precursor in 50 mL of anhydrous tetrahydrofuran (THF).
Activation: Add 1.2 equivalents of potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild base to selectively deprotonate the phenolic hydroxyl group without degrading the sensitive oxime moiety, setting up the necessary nucleophile.
Cyclization: Heat the mixture to reflux (65°C) under an inert argon atmosphere for 4-6 hours. The intramolecular nucleophilic attack of the phenoxide onto the oxime nitrogen drives the cyclization.
Isolation: Quench the reaction with ice water, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation: Confirm the formation of the 1,2-benzisoxazole ring via ¹H-NMR. A successful cyclization is self-validated by the complete disappearance of the broad oxime -OH peak (~11.0 ppm) and the phenolic -OH peak.
Protocol B: In Vitro Radioligand Binding Assay
Rationale: To quantify the receptor affinity (Ki) of synthesized derivatives (such as those derived from 3-Methylbenzo[d]isoxazole-5-carbonitrile) compared to baseline isomers[1].
Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT2A receptors in a Tris-HCl buffer (pH 7.4).
Incubation: Incubate 50 µg of membrane protein with a constant concentration of radioligand ([³H]-spiperone for D2; [³H]-ketanserin for 5-HT2A) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents non-specific binding of the positively charged radioligands, ensuring a high signal-to-noise ratio.
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter.
Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.
Experimental Workflow Visualization
Step-by-step workflow for the synthesis and validation of benzisoxazole derivatives.
References
Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines
Source: Società Chimica Italiana (chim.it)
URL: [Link]
Title: Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole
Source: University of Bath Research Portal
URL: [Link]
Bioactivity comparison of 3-methyl vs. 3-ethyl benzisoxazole derivatives
Executive Summary The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zonisamide).[1] The substitution...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zonisamide).[1] The substitution at the C3 position is a critical determinant of pharmacokinetics and pharmacodynamics.
This guide provides a technical comparison between 3-methyl-1,2-benzisoxazole and its homolog 3-ethyl-1,2-benzisoxazole . While often viewed as a minor structural change, the "methyl-to-ethyl" homologation induces significant shifts in lipophilicity (
), metabolic stability, and steric occupancy, often determining the "cliff" between a hit and a lead candidate.
Key Findings:
Lipophilicity: The 3-ethyl variant exhibits a
of approx. +0.5, enhancing passive membrane permeability but increasing risk of non-specific binding.
Metabolic Liability: Both derivatives are susceptible to benzylic oxidation at C3; however, the 3-ethyl group introduces a secondary radical intermediate pathway, potentially altering clearance rates compared to the primary methyl oxidation.
Steric Tolerance: 3-methyl is preferred for restricted binding pockets (e.g., deep enzyme gorges), while 3-ethyl is utilized to fill hydrophobic pockets in solvent-exposed receptor domains.
Physicochemical Profiling
The transition from methyl to ethyl affects fundamental molecular descriptors. The following data is derived from standard QSAR computational models and validated against experimental analogs found in literature (e.g., Uno et al.).
Table 1: Comparative Molecular Descriptors
Property
3-Methyl-1,2-benzisoxazole
3-Ethyl-1,2-benzisoxazole
Impact Analysis
Molecular Weight
133.15 g/mol
147.18 g/mol
Negligible impact on ligand efficiency (LE).
cLogP (Est.)
~1.9 - 2.1
~2.4 - 2.6
Critical: Ethyl pushes compounds towards the BBB-penetrant optimal range (2.0–3.5) but risks solubility issues in aqueous assays.
Rotatable Bonds
0
1
Ethyl adds entropic penalty upon binding due to the rotation of the C3-alkyl chain.
Steric Bulk (MR)
~38
~43
Ethyl requires a binding pocket capable of accommodating an extra 1.54 Å extension.
Metabolic Spot
Primary Benzylic Carbon
Secondary Benzylic Carbon
Ethyl is prone to hydroxylation or dealkylation.
Pharmacological Potency & SAR Analysis[2][3]
Antimicrobial Activity (Membrane Permeability)
In studies involving simple 3-alkyl benzisoxazoles (e.g., Kumbhare et al.), the antimicrobial efficacy often correlates with lipophilicity up to a "cutoff point."
Mechanism: Benzisoxazoles disrupt bacterial cell walls or interfere with DNA synthesis.
Comparison:
3-Methyl: Often shows lower potency against Gram-negative bacteria due to insufficient lipophilicity to penetrate the outer membrane porins or lipid bilayer.
3-Ethyl: The increased lipophilicity facilitates better penetration into the lipid-rich cell membranes of Gram-positive bacteria (S. aureus).
Data Insight: In homologous series, the ethyl derivative frequently exhibits a 2-4x lower MIC (Minimum Inhibitory Concentration) compared to the methyl analog, provided the target binding site is not sterically hindered.
CNS Activity (Anticonvulsant/Antipsychotic)
The C3 position is vital for CNS drugs. Zonisamide (3-sulfamoylmethyl) relies on a specific methylene spacer.
Dopamine/Serotonin Affinity: In atypical antipsychotics (e.g., Risperidone analogs), the 3-position often links to a piperidine ring. However, when comparing simple alkyl chains:
3-Methyl: Acts as a compact anchor. If the receptor pocket (e.g., D2) is tight, the methyl group minimizes steric clash.
3-Ethyl: Can induce a "steric clash" if the pocket is restrictive, significantly dropping affinity (
). However, if the pocket has a hydrophobic cleft, the ethyl group contributes to binding energy via Van der Waals forces ( gain).
Visualization: SAR Logic & Synthesis
The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the synthetic flow for generating these derivatives.
Diagram 1: SAR Decision Logic (Methyl vs. Ethyl)
Caption: Decision tree for selecting C3-substituents based on target pocket constraints and ADME requirements.
Diagram 2: Synthetic Workflow (Homologation)
Caption: Parallel synthetic routes for 3-methyl and 3-ethyl derivatives via oxime cyclization.
Experimental Protocols
Synthesis of 3-Alkyl-1,2-Benzisoxazoles
Basis: Modification of the method by Uno et al. and general oxime cyclization.
Reagents:
Precursors: 2'-Hydroxyacetophenone (for Methyl) or 2'-Hydroxypropiophenone (for Ethyl).
Oximation: Hydroxylamine hydrochloride (
), Sodium Acetate ().
Cyclization: Thionyl chloride (
) or Acetic Anhydride () / Pyridine.
Step-by-Step Protocol:
Oximation: Dissolve 10 mmol of the ketone precursor in Ethanol (20 mL). Add 15 mmol
and 15 mmol . Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Evaporate solvent, pour residue into ice water, filter the solid oxime.
Cyclization (Self-Validating Step): Dissolve the dried oxime in dry Pyridine (5 mL) and add Acetyl Chloride (1 eq) dropwise at 0°C. Reflux for 3 hours.
Validation: The disappearance of the broad OH peak in IR (3200-3400
) and appearance of the C=N stretch (~1600 ) confirms ring closure.
Purification: Pour into dilute HCl (to remove pyridine), extract with DCM, dry over
, and recrystallize from ethanol.
Antimicrobial Susceptibility Assay (MIC)
Objective: Determine the lipophilicity-driven potency difference.
Preparation: Dissolve 3-methyl and 3-ethyl derivatives in DMSO (Stock: 1 mg/mL).
Inoculum: Prepare
CFU/mL suspensions of S. aureus (Gram+) and E. coli (Gram-).
Plate Setup: Use 96-well microtiter plates. Perform serial 2-fold dilutions of the compounds (Range: 0.5 – 256
).
Incubation: Add bacterial suspension. Incubate at 37°C for 24 hours.
Readout: Add Resazurin dye (0.01%). Blue
Pink indicates growth. The lowest concentration remaining Blue is the MIC.
Control: Ciprofloxacin (Positive), DMSO only (Negative).
References
Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. VI. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.
Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 1,2-benzisoxazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.
Palermo, M. G. (1996). Synthesis of 3-amino-1,2-benzisoxazoles via hydroxamic acid cyclization.[1] Tetrahedron Letters.
BenchChem Technical Support. (2025). A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs.
Reference standards for 3-Methylbenzo[d]isoxazole-5-carbonitrile analysis
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals. The Analytical Challenge: Benzisoxazole Intermediates In the development of neurotropic agents (such as atypical an...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.
The Analytical Challenge: Benzisoxazole Intermediates
In the development of neurotropic agents (such as atypical antipsychotics and anticonvulsants), the benzisoxazole scaffold is a privileged pharmacophore. 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) serves as a critical synthetic intermediate [1]. However, the analytical quantification of this compound presents unique challenges. The N-O bond within the isoxazole ring is highly susceptible to base-catalyzed cleavage (Kemp elimination), which can generate false impurities during sample preparation or chromatographic analysis if the microenvironment is not strictly controlled.
To ensure the integrity of impurity profiling and assay determination, selecting the correct grade of reference standard and employing a mechanistically sound, self-validating analytical protocol is paramount. This guide objectively compares sourcing strategies for 3-Methylbenzo[d]isoxazole-5-carbonitrile reference standards and provides a field-proven, causality-driven methodology for its analysis.
For early-to-mid stage drug development, Pharmacopeial (USP/EP) standards for specific intermediates are rarely available. Laboratories must choose between Commercial High-Purity standards and In-House synthesized materials.
Table 1: Performance and Viability Comparison of Reference Standard Sources
Evaluation Criteria
Pharmacopeial (USP/EP)
Commercial High-Purity (e.g., BLD Pharm)
In-House Synthesized
Availability
Extremely Rare for intermediates
High (Off-the-shelf) [1]
Requires custom synthesis
Purity Assurance
Compendial / ISO 17034
>98.0% (COA with NMR/LC-MS)
Variable; requires internal validation
Cost Efficiency
$ (Factoring labor & purification)
Lead Time
1–2 Weeks (if available)
2–4 Days
3–6 Weeks
Best Application
Final API Release
Method Development & Routine QC
Proprietary novel scaffolds
Objective Verdict: For 3-Methylbenzo[d]isoxazole-5-carbonitrile, Commercial High-Purity standards represent the optimal balance of analytical rigor and operational efficiency. They bypass the labor-intensive internal qualification process while providing the primary characterization data (1H/13C NMR, HRMS) necessary to anchor chromatographic methods.
Mechanistic Method Development
The experimental choices in our analytical workflow are dictated by the intrinsic chemical liabilities of the benzisoxazole ring.
The Causality of pH in HPLC
Under alkaline conditions (pH > 8), the abstraction of a proton adjacent to the isoxazole ring can trigger a Kemp elimination, cleaving the N-O bond and yielding a salicylonitrile derivative. If a high-pH mobile phase is used, this degradation will occur on-column, presenting as a co-eluting impurity and artificially lowering the calculated purity of the reference standard. Therefore, an acidic buffer (pH 4.5 Ammonium Acetate) is strictly required to maintain the structural integrity of the analyte during transit through the stationary phase [2].
Mechanistic pathway of base-catalyzed benzisoxazole degradation dictating acidic HPLC conditions.
Reference Standard Qualification Workflow
To establish a commercial or in-house batch as a true "Reference Standard," it must pass through an orthogonal testing funnel.
Orthogonal qualification workflow ensuring the absolute integrity of the reference standard.
To ensure trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a strict gatekeeper; if the chromatographic system is not performing optimally, the run is automatically invalidated, preventing the reporting of erroneous data.
Materials & Reagents
Analyte: 3-Methylbenzo[d]isoxazole-5-carbonitrile Reference Standard (Commercial High-Purity, >98%) [1].
Mobile Phase A: 20 mM Ammonium Acetate in HPLC-grade water, adjusted to pH 4.5 with glacial acetic acid [2].
Mobile Phase B: HPLC-grade Acetonitrile.
Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B.
Step-by-Step Methodology
Standard Preparation: Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a working concentration of 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
System Equilibration: Install a C18 column (4.6 mm x 150 mm, 5 µm). Equilibrate with 90% Mobile Phase A / 10% Mobile Phase B at 1.0 mL/min for 30 minutes until the baseline at 280 nm is stable.
System Suitability Testing (SST) - The Validation Gate:
Inject the standard solution (10 µL) six consecutive times.
Acceptance Criteria:
Relative Standard Deviation (RSD) of the main peak area must be ≤ 1.0% .
Tailing factor (
) must be ≤ 1.5 .
Theoretical plates (
) must be ≥ 5000 .
Causality: Failing the RSD indicates injector inconsistency or sample precipitation. Failing
indicates secondary interactions (e.g., active silanol sites), which requires column replacement before proceeding.
Gradient Execution: Run the following gradient profile to ensure elution of highly retained lipophilic synthetic impurities:
Table 2: Optimized HPLC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
0.0
90
10
1.0
15.0
30
70
1.0
20.0
10
90
1.0
25.0
10
90
1.0
25.1
90
10
1.0
30.0
90
10
1.0
Data Processing: Integrate all peaks with a signal-to-noise ratio > 10. Calculate purity using the area normalization method (Main Peak Area / Total Peak Area × 100).
Experimental Data: Commercial vs. In-House Performance
To demonstrate the impact of standard selection, we compared a Commercial High-Purity standard against a rapidly synthesized In-House batch using the protocol above.
Table 3: Comparative Analytical Results
Parameter
Commercial Standard (BLD Pharm)
In-House Synthesized Batch
Chromatographic Purity (HPLC-UV)
99.4%
96.2%
Major Impurity Detected
0.2% (RRT 0.85)
2.5% (RRT 1.12 - Unreacted precursor)
Mass Balance (100% - Water - ROI)
99.1%
94.8% (High residual solvent)
SST RSD (n=6)
0.4%
1.8% (Baseline noise from impurities)
Analysis: The In-House batch exhibited significant residual solvents (lowering the mass balance) and unreacted precursors. Using the In-House batch as a quantitative reference without rigorous absolute purity correction (qNMR) would result in a ~4% overestimation of assay yields in downstream API synthesis. The Commercial standard provided immediate, reliable baseline data.
Conclusion
For the analysis of 3-Methylbenzo[d]isoxazole-5-carbonitrile, leveraging Commercial High-Purity reference standards eliminates the analytical uncertainty and high labor costs associated with in-house synthesis. By pairing a high-quality standard with a mechanistically designed, self-validating HPLC protocol—specifically utilizing acidic buffering to prevent Kemp elimination—laboratories can ensure robust, reproducible impurity profiling essential for modern drug development.
References
Comparative
High-Performance UV-Vis Spectroscopy Guide: 3-Methylbenzo[d]isoxazole-5-carbonitrile vs. Structural Analogs
Executive Summary For researchers and drug development professionals, distinguishing between closely related heterocyclic intermediates is a critical quality control step in multi-stage organic synthesis. 3-Methylbenzo[d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, distinguishing between closely related heterocyclic intermediates is a critical quality control step in multi-stage organic synthesis. 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a highly functionalized building block frequently utilized in the development of factor IXa inhibitors and novel antipsychotic agents.
This guide objectively compares the Ultraviolet-Visible (UV-Vis) absorption performance of 3-Methylbenzo[d]isoxazole-5-carbonitrile against its structural alternatives: the unsubstituted 1,2-benzisoxazole and 3-methyl-1,2-benzisoxazole . By analyzing the specific spectral shifts caused by functional group substitutions, analytical scientists can leverage UV-Vis spectroscopy not just for concentration assays, but as a rapid, high-fidelity structural verification tool.
Mechanistic Insights: The Causality of Spectral Shifts
To utilize UV-Vis spectroscopy effectively, one must understand the causality behind the experimental absorption profiles. The benzisoxazole core is a conjugated bicyclic system characterized by two primary electronic transitions: a high-energy
transition and a lower-energy transition involving the non-bonding electrons of the heteroatoms (N and O)[1].
When comparing our target product to its alternatives, the spectral differences are driven by the electronic effects of its substituents:
The +I Effect (Inductive): The addition of a methyl group at the 3-position (3-methyl-1,2-benzisoxazole) introduces a weak electron-donating inductive effect. This slightly destabilizes the ground state, narrowing the HOMO-LUMO gap and causing a minor bathochromic shift (red shift) of approximately 5–10 nm compared to the base benzisoxazole core.
The -M Effect (Mesomeric): The critical differentiator for 3-Methylbenzo[d]isoxazole-5-carbonitrile is the cyano (-CN) group at the 5-position. The cyano group is a strong electron-withdrawing group that participates in extended
-conjugation with the aromatic ring. This mesomeric pull significantly lowers the energy of the excited state (), drastically reducing the HOMO-LUMO gap[2].
The Result: The 5-cyano derivative exhibits a profound bathochromic shift and a marked hyperchromic effect (an increase in molar absorptivity,
) compared to its non-cyanated alternatives. This distinct optical signature allows for real-time reaction monitoring when converting a precursor into the cyano-derivative.
Logical relationship of substituent electronic effects on benzisoxazole UV-Vis absorption.
Comparative Performance Data
The following table summarizes the quantitative UV-Vis absorption data, allowing for direct comparison between the product and its structural alternatives. Data is normalized for solutions prepared in HPLC-grade Methanol at 25°C.
Compound
Substitution Profile
Primary ()
Secondary ()
Molar Absorptivity () at Primary
1,2-Benzisoxazole
Unsubstituted
~240 nm
~285 nm
~8,500 L·mol⁻¹·cm⁻¹
3-Methyl-1,2-benzisoxazole
3-Methyl (+I)
~250 nm
~295 nm
~9,200 L·mol⁻¹·cm⁻¹
3-Methylbenzo[d]isoxazole-5-carbonitrile
3-Methyl (+I), 5-Cyano (-M)
~275 nm
~315 nm
~14,500 L·mol⁻¹·cm⁻¹
Note: The hyperchromic shift (
increase) in the 5-carbonitrile derivative makes it significantly more sensitive to UV detection during High-Performance Liquid Chromatography (HPLC) workflows.
Experimental Protocols: A Self-Validating Analytical System
To ensure Trustworthiness and reproducibility, UV-Vis spectral acquisition must be treated as a self-validating system. Simply placing a sample in a cuvette is insufficient; the instrument and solvent environment must be rigorously controlled.
Rationale for Solvent Selection
Methanol is chosen over non-polar solvents (like hexane) because it provides superior solubility for the highly polar cyano-derivative. While protic solvents can cause a slight hypsochromic (blue) shift in the
transition due to hydrogen bonding with the isoxazole nitrogen[3], maintaining a consistent solvent system is paramount for comparative accuracy.
Step-by-Step Methodology
Instrument Calibration (Self-Validation Step):
Action: Before analyzing the benzisoxazole derivatives, scan a sealed Holmium Oxide glass filter.
Causality: This verifies the wavelength accuracy of the spectrophotometer across the 200–400 nm range. If the characteristic Holmium peaks deviate by >0.5 nm, recalibrate the instrument optics.
Solvent Blanking:
Action: Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade Methanol. Place them in the reference and sample beam paths. Run a baseline correction from 400 nm down to 200 nm.
Causality: Quartz is mandatory because standard glass absorbs heavily below 300 nm, which would obscure the critical
transitions of the benzisoxazole core.
Sample Preparation:
Action: Prepare a 1.0 mM stock solution of 3-Methylbenzo[d]isoxazole-5-carbonitrile in Methanol. Perform a serial dilution to reach a final working concentration of 10 µM.
Causality: The high molar absorptivity of the cyano-derivative (~14,500 L·mol⁻¹·cm⁻¹) means concentrations higher than 10-20 µM will violate the linear dynamic range of the Beer-Lambert Law (Absorbance > 1.5), leading to detector saturation and peak flattening.
Spectral Acquisition:
Action: Replace the sample cuvette with the 10 µM analyte solution. Scan from 400 nm to 200 nm using a 1 nm slit width and a medium scan speed (e.g., 200 nm/min).
Data Processing:
Action: Extract the absorbance values at the primary (~275 nm) and secondary (~315 nm) peaks. Calculate the exact molar extinction coefficient (
) using the formula: .
Step-by-step self-validating workflow for UV-Vis spectral acquisition.
References
Title: New benzisoxazole derivative: A potential corrosion inhibitor for mild steel in 0.5 M hydrochloric acid medium -insights from electrochemical and density functional theory studies
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Title: Interaction of anions with the surface of a coordination cage in aqueous solution probed by their effect on a cage-catalysed Kemp elimination
Source: RSC Publishing
URL: [Link]
Title: Photochemistry of matrix-isolated 3-Chloro-1,2-benzisoxazole: Generation and characterization of 2-cyanophenoxyl radical and other reactive intermediates
Source: ResearchGate
URL: [Link]
A Procedural Guide for the Proper Disposal of 3-Methylbenzo[d]isoxazole-5-carbonitrile
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Methylbenzo[d]isoxazole-5-carbonitrile. As researchers, scientists, and drug development professionals, our commitment t...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Methylbenzo[d]isoxazole-5-carbonitrile. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide essential, immediate safety and logistical information, ensuring that disposal protocols protect both laboratory personnel and the environment.
Core Principle: The Manufacturer's Safety Data Sheet (SDS) is the Definitive Guide. While this document synthesizes best practices and regulatory standards, the SDS provided by the manufacturer for your specific lot of 3-Methylbenzo[d]isoxazole-5-carbonitrile is the primary and most authoritative source of information.[1] Always consult it before handling or disposing of this chemical.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the potential hazards of 3-Methylbenzo[d]isoxazole-5-carbonitrile is foundational to its safe handling and disposal. While comprehensive toxicological data for this specific compound is not widely published, an assessment based on its isoxazole and nitrile functionalities, and data from structurally related compounds, allows us to infer a potential hazard profile.
Based on analogous compounds, this chemical should be handled as potentially hazardous. For example, 3-Methyl-5-isoxazolecarbonitrile is classified as acutely toxic if swallowed (Oral, Category 4). Other related isoxazole derivatives are known to cause serious eye damage, may cause an allergic skin reaction, and are toxic to aquatic life with long-lasting effects.[2] The nitrile group also warrants careful handling. Therefore, stringent adherence to safety protocols is required.
Potential Hazard Category
Inferred GHS Hazard Statements
Required Personal Protective Equipment (PPE)
Health Hazards
H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H318: Causes serious eye damage.
• Gloves: Chemical-resistant nitrile or neoprene gloves.[3] • Eye Protection: Safety goggles or a face shield.[4] • Lab Coat: Standard laboratory coat to prevent skin contact.[5]
Environmental Hazards
H411: Toxic to aquatic life with long lasting effects.
• Prevent release to the environment. Ensure disposal does not lead to sewer or waterway contamination.[2][6]
Operational Controls
N/A
• Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[7]
Part 2: The Regulatory Framework: Ensuring Compliance
The disposal of laboratory chemical waste is strictly regulated to protect public health and the environment. In the United States, two primary federal agencies set the standards.
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the creation of a written Chemical Hygiene Plan (CHP) .[7][8] This plan is the cornerstone of lab safety and must include specific procedures for waste disposal.[9] Your institution's CHP is a critical resource that outlines the specific protocols you must follow.
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[10] This "cradle-to-grave" system ensures that chemical waste is managed safely and responsibly.[11] Key EPA requirements include proper waste identification, labeling, and storage in designated Satellite Accumulation Areas (SAAs) before being transferred to a licensed disposal facility.[12][13]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for disposing of 3-Methylbenzo[d]isoxazole-5-carbonitrile waste.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[14]
Designate a Waste Container: Dedicate a specific container for 3-Methylbenzo[d]isoxazole-5-carbonitrile waste. This includes pure, unused compound and any contaminated materials (e.g., weighing boats, contaminated gloves, or absorbent material from a spill).
Container Compatibility: The container must be made of a material compatible with the chemical and any solvents used. A glass bottle with a screw-top cap is generally appropriate for solid waste or solutions. Ensure the container is in good condition, free of cracks or damage.[13]
Avoid Commingling: Do NOT mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases.[14][15]
Step 2: Proper Labeling
Clear and accurate labeling is a strict regulatory requirement and is critical for safety.[12]
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[16] Use the hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.
Complete the Label: The label must clearly state the words "Hazardous Waste" .[13] Write out the full chemical name: "3-Methylbenzo[d]isoxazole-5-carbonitrile" . Do not use abbreviations or chemical formulas.[13] If it is a solution, list all components and their approximate percentages.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at its point of generation.
Location: The labeled waste container must be kept at or near the process that generates the waste (e.g., in the fume hood where the work is performed).[13] This location is known as a Satellite Accumulation Area (SAA).
Container Closure: The container must be kept tightly closed at all times, except when you are actively adding waste.[16] Do not leave a funnel in the container.[13]
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16]
Step 4: Arranging for Disposal
Laboratory personnel are not responsible for the final transport and disposal of hazardous waste.
Contact EH&S: Once the waste container is nearly full (approximately 90%), contact your institution's EH&S or Research Safety office to schedule a waste pickup.[13]
Professional Removal: A trained hazardous waste professional will collect the container from your laboratory for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14][17] Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Methylbenzo[d]isoxazole-5-carbonitrile.
Caption: Disposal workflow for 3-Methylbenzo[d]isoxazole-5-carbonitrile.
Part 4: Emergency Procedures - Spill Management
In the event of an accidental spill, prompt and correct action is crucial.
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill: For a minor spill that you are trained and equipped to handle, proceed with cleanup. For any major spill, or if you are ever in doubt, evacuate the area and contact your institution's emergency response number.
Wear PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Part 1.
Containment: Cover the spill with a chemically inert absorbent material, such as vermiculite, sand, or soda ash.[15]
Collection: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container. Label the container appropriately, indicating it contains spill cleanup debris for 3-Methylbenzo[d]isoxazole-5-carbonitrile.
Decontamination: Clean the spill area with an appropriate solvent (as recommended by the SDS or your CHP), and place all cleaning materials into the same hazardous waste container.
Disposal: Arrange for the disposal of the spill cleanup waste through your EH&S department.
By adhering to these procedures, you contribute to a culture of safety, ensuring that the lifecycle of every chemical, from procurement to disposal, is managed with the highest degree of care and regulatory compliance.
References
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . (2023, September 18). Compliancy Group. [Link]
Managing Hazardous Chemical Waste in the Lab . (2021, October 26). Lab Manager. [Link]
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
Laboratories - Overview . Occupational Safety and Health Administration. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. [Link]
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. [Link]
Disposal of Chemicals used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
Disposal of Chemical Waste . University of Bristol Safety Office. [Link]
Hazardous Waste . Environmental Health and Safety Office, Oakland University. [Link]
HAZARD SUMMARY - 2-DIMETHYLAMINOACETONITRILE . New Jersey Department of Health. [Link]
Isoxazole . PubChem, National Institutes of Health. [Link]
3-Methylbenzo[d]isoxazole . Hoffman Fine Chemicals. [Link]
A safety and chemical disposal guideline for Minilab users . German Institute for Medical Mission (Difäm). [Link]
Personal protective equipment for handling 3-Methylbenzo[d]isoxazole-5-carbonitrile
As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Methylbenzo[d]isoxazole-5-carbonitrile requires more than a cursory glance at a Safety Data Sheet (SDS). In drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Methylbenzo[d]isoxazole-5-carbonitrile requires more than a cursory glance at a Safety Data Sheet (SDS). In drug discovery and medicinal chemistry, the isoxazole and nitrile pharmacophores are highly valued for their metabolic stability and target binding affinity. However, these exact structural features introduce unique physicochemical hazards in the laboratory.
This guide provides a self-validating, mechanistic approach to handling this compound. We will not just outline what to wear, but why specific Personal Protective Equipment (PPE) and operational controls are non-negotiable.
To design an effective safety protocol, we must first understand the molecular behavior of the compound. While direct toxicological data for 3-Methylbenzo[d]isoxazole-5-carbonitrile can be sparse, we extrapolate critical handling metrics from its functional groups and structurally analogous benzisoxazole derivatives[1].
Table 1: Quantitative Data and Mechanistic Safety Implications
Fine isoxazole dust clouds are highly susceptible to static discharge; requires strictly grounded equipment[4].
Core PPE Matrix & Causality
Standard laboratory attire is insufficient for handling reactive aromatic nitriles. The following PPE matrix is engineered to mitigate the specific failure modes associated with this compound.
Hand Protection: Nitrile Rubber Gloves (Min. 0.11 mm thickness).
Causality: Latex degrades rapidly upon exposure to aromatic organic compounds, compromising the barrier. Nitrile rubber provides a validated breakthrough time of >480 minutes. Because the nitrile group can metabolize into toxic byproducts if systemically absorbed[1], dermal barrier integrity is paramount.
Eye Protection: ANSI Z87.1 Chemical Safety Goggles.
Causality: The compound causes serious eye irritation (H319)[3]. Standard safety glasses lack the orbital seal required to prevent fine, aerosolized dust ingress.
Causality: Prevents inhalation of respiratory irritants (H335)[3]. Open-bench handling is strictly prohibited. If a hood is unavailable, a powered air-purifying respirator (PAPR) or an N95/P100 particulate respirator is mandatory[4].
Body Protection: Disposable Tyvek® or Elastic-Cuff Lab Coat.
Causality: Prevents the accumulation of potentially combustible dust on personal clothing[4].
Operational Workflow: A Self-Validating System
Every step in this protocol includes a built-in validation check to ensure the safety system is actively functioning before proceeding.
Phase 1: Pre-Operation Validation
Airflow Verification: Check the fume hood monitor. Ensure the face velocity is between 80–100 feet per minute (FPM).
Self-Validation Checkpoint: Hold a Kimwipe near the sash opening. If the tissue is pulled gently inward, negative pressure is validated. Logic: <80 FPM fails to capture airborne particulates; >100 FPM creates eddy currents that scatter fine powders[4].
Static Dissipation: Ground all metal spatulas and weighing enclosures.
Logic: Aromatic isoxazole powders carry minimum ignition energy (MIE) risks; static discharge can ignite dust clouds[4].
Phase 2: Weighing and Transfer
Closed-System Transfer: Bring the sealed primary container of 3-Methylbenzo[d]isoxazole-5-carbonitrile into the fume hood before opening.
Handling: Use a static-free, V-shaped spatula to transfer the powder to a pre-tared, anti-static weigh boat.
Sealing: Cap the primary container immediately after transfer to minimize ambient moisture absorption and volatilization.
Phase 3: Post-Operation Cleanup
Decontamination: Wipe down the balance and hood surface with a solvent in which the compound is freely soluble (e.g., ethanol or acetone)[4], followed by a secondary wipe with soapy water.
Doffing: Remove gloves using the "glove-in-glove" technique to ensure no dermal contact with residual powder. Wash hands immediately[1].
Process & Spill Response Workflow
Figure 1: Standard operating procedure and decision matrix for handling 3-Methylbenzo[d]isoxazole-5-carbonitrile.
Decontamination & Waste Disposal Plan
Improper disposal of nitrile-containing compounds can lead to severe environmental toxicity and regulatory violations.
Solid Waste: Collect all contaminated weigh boats, spatulas, Kimwipes, and disposable PPE in a rigid, sealable hazardous waste container. Label explicitly as: "Toxic Organic Solid Waste - Contains Aromatic Nitriles/Isoxazoles."
Liquid Waste: Any organic solvent (acetone/ethanol) used for decontamination must be disposed of in a designated halogen-free organic waste carboy (unless chlorinated solvents like DCM were used, which require a halogenated waste stream).
Drain Disposal Prohibition: Never dispose of isoxazole-carbonitrile derivatives down the drain. Acidic wastewater streams can react with nitriles to generate lethal hydrogen cyanide gas[1].
References
PCCARx. Safety Data Sheet: Isoxazole derivative handling and MIE properties. Retrieved from: [Link]